Loperamide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33ClN2O2 |
|---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
InChI Key |
RDOIQAHITMMDAJ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Loperamide-d6: A Comprehensive Technical Guide on Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide-d6 is a deuterated form of Loperamide, a well-established synthetic, peripherally acting opioid receptor agonist widely used for the symptomatic control of diarrhea. The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the metabolic profile of the drug by slowing the rate of enzymatic N-demethylation, a primary metabolic pathway for loperamide. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and the pharmacological context of this compound.
Chemical Properties
This compound is a stable, isotopically labeled version of loperamide. The deuterium labeling is on the two N-methyl groups. The chemical properties of this compound and its hydrochloride salt are summarized below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | 4-(4-chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide[1] | 4-(4-Chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide hydrochloride[2] |
| CAS Number | 1189574-93-3[3][4] | 1189469-46-2[4] |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | C₂₉H₂₇D₆ClN₂O₂ · HCl |
| Molecular Weight | 483.08 g/mol | 519.54 g/mol |
| Appearance | White to off-white solid | White to yellowish solid |
| Melting Point | Not explicitly reported, but expected to be similar to Loperamide HCl (223-225 °C) | Not explicitly reported, but expected to be similar to Loperamide HCl (223-225 °C) |
| Boiling Point | Not available | Not available |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO and ethanol. | Slightly soluble in water; freely soluble in ethanol and methanol. Soluble to 20 mM in ethanol and DMSO. |
| Storage | Store at 2-8°C for long-term storage. | Store at room temperature or refrigerated. Stock solutions can be stored at -20°C or -80°C. |
Synthesis of this compound
The synthesis of this compound can be achieved through the deuteromethylation of a suitable precursor. A logical and chemically sound approach involves the N-alkylation of N-desmethyl loperamide with a deuterated methylating agent, such as iodomethane-d3 (CD₃I). As Loperamide has two N-methyl groups, this process would be carried out in a stepwise or exhaustive manner starting from the N,N-didesmethyl or N-monodesmethyl precursor. A plausible synthetic scheme is outlined below.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on analogous N-alkylation reactions and the synthesis of radiolabeled loperamide.
Step 1: Synthesis of N-Monodesmethyl-N-(methyl-d3) Loperamide
-
Reaction Setup: To a solution of N,N-didesmethyl loperamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Alkylation: To the stirred suspension, add iodomethane-d3 (CD₃I) (1.05 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-monodesmethyl-N-(methyl-d3) loperamide.
Step 2: Synthesis of this compound
-
Reaction Setup: The purified N-monodesmethyl-N-(methyl-d3) loperamide (1 equivalent) is dissolved in an aprotic solvent (e.g., DMF), and a base (e.g., potassium carbonate or DIPEA) (1.1 equivalents) is added.
-
Second Alkylation: Iodomethane-d3 (CD₃I) (1.05 equivalents) is added dropwise to the mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored and worked up following the same procedure as in Step 1.
-
Final Purification: The crude product is purified by column chromatography to afford this compound. The final product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.
Mechanism of Action and Signaling Pathway
Loperamide, and by extension this compound, exerts its antidiarrheal effect by acting as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine. This interaction does not produce the central analgesic effects typical of other opioids because loperamide has low bioavailability and is actively effluxed from the central nervous system by P-glycoprotein.
The binding of loperamide to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to:
-
Inhibition of Acetylcholine and Prostaglandin Release: This reduces propulsive peristalsis and increases intestinal transit time.
-
Increased Tone of the Anal Sphincter: This helps to reduce incontinence and urgency.
-
Decreased Fluid and Electrolyte Secretion: This leads to firmer stools and reduced fecal volume.
Caption: this compound mechanism of action signaling pathway.
Experimental Workflows
This compound is primarily used as an internal standard in analytical methods for the quantification of loperamide in biological matrices such as plasma, blood, and tissue samples. The workflow for such an analysis typically involves liquid chromatography-mass spectrometry (LC-MS).
Caption: Typical experimental workflow for loperamide quantification.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its synthesis, while requiring careful handling of deuterated reagents, follows established organic chemistry principles. The well-understood mechanism of action of its non-deuterated counterpart provides a solid foundation for its application in scientific research. This guide offers a comprehensive overview to aid professionals in the effective utilization of this compound in their studies.
References
- 1. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 2. vivanls.com [vivanls.com]
- 3. Electrochemical α-deuteration of amides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound - CAS - 1189574-93-3( Free Base) | Axios Research [axios-research.com]
Deuterated Loperamide as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist widely utilized for the treatment of diarrhea.[1] Its therapeutic effect is primarily localized to the gastrointestinal (GI) tract due to low oral bioavailability and limited ability to cross the blood-brain barrier at therapeutic doses.[1] Accurate quantification of loperamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated loperamide, is the gold standard for quantitative bioanalysis using mass spectrometry.[2] A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[2] This technical guide provides a comprehensive overview of the use of deuterated loperamide as an internal standard, including its synthesis, detailed analytical methodologies, and the underlying pharmacology.
Synthesis of Deuterated Loperamide
A common synthesis pathway for loperamide involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive derivative of 2,2-diphenyl-4-dimethylaminobutyramide. To produce a deuterated analog, deuterium labels could be incorporated into the N,N-dimethyl group by using a deuterated dimethylamine source during the synthesis of the butyramide moiety.
Caption: A typical bioanalytical workflow for loperamide analysis.
-
LC-MS/MS Instrumentation and Conditions: The following table outlines typical LC-MS/MS parameters for loperamide analysis.
| Parameter | Value |
| Liquid Chromatograph | Agilent 1200 series or equivalent |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Column | ACE C18 (50mm × 2.1mm, 5µm) or similar |
| Mobile Phase | Water/Methanol/Formic Acid (30:70:0.1%, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Loperamide: 477.3 → 266.2; Deuterated Loperamide (e.g., d6): 483.3 → 272.2 (hypothetical) |
Data Presentation: Method Validation Summary (LC-MS/MS)
The following tables summarize typical validation results for an LC-MS/MS method for loperamide in human plasma.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 20 - 3,000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Table 5: Accuracy and Precision
| Concentration Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (% of Nominal) |
|---|---|---|---|
| Low QC | < 8.7% | < 8.7% | 94 - 105% |
| Mid QC | < 8.7% | < 8.7% | 94 - 105% |
| High QC | < 8.7% | < 8.7% | 94 - 105% |
Mechanism of Action and Signaling Pathway
Loperamide exerts its anti-diarrheal effect by acting as a selective agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces intestinal motility.
Signaling Pathway of Loperamide in Enteric Neurons
Upon binding of loperamide to the µ-opioid receptor, the associated inhibitory G-protein (Gi/Go) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.
The combined effect of these actions is a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters like acetylcholine from the myenteric plexus. This, in turn, decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall, slowing peristalsis and increasing intestinal transit time, which allows for greater absorption of water and electrolytes.
Caption: Loperamide's signaling cascade in myenteric plexus neurons.
Conclusion
Deuterated loperamide serves as an ideal internal standard for the accurate and precise quantification of loperamide in biological samples. Its use in validated GC-MS or LC-MS/MS methods is essential for reliable data in clinical and preclinical research. This guide has provided a detailed overview of the analytical methodologies, validation parameters, and the pharmacological basis for loperamide's action, offering a valuable resource for professionals in drug development and bioanalysis.
References
Loperamide-d6: A Technical Guide for Researchers
An In-depth Examination of its Properties, Analytical Applications, and Cellular Mechanisms
This technical guide provides a comprehensive overview of Loperamide-d6, a deuterated analog of the peripheral µ-opioid receptor agonist, loperamide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and its role in cellular signaling pathways.
Core Data Presentation
Quantitative data for this compound and its hydrochloride salt are summarized below for easy reference and comparison.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 1189574-93-3 | 1189469-46-2 |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | C₂₉H₂₈D₆Cl₂N₂O₂ |
| Molecular Weight | 483.08 g/mol | 519.54 g/mol [1] |
Experimental Protocols: Analytical Quantification
This compound is widely utilized as an internal standard for the quantitative analysis of loperamide in biological matrices due to its similar chemical and physical properties and distinct mass. Detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A validated method for the quantification of loperamide in postmortem whole blood using this compound as an internal standard has been described.[2][3][4][5]
Sample Preparation:
-
To 1 mL of whole blood, add an appropriate amount of this compound internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the GC-MS system.
Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A suitable capillary column for drug analysis (e.g., DB-5MS).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimized for the separation of loperamide and its metabolite.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Ions Monitored: Specific m/z values for loperamide and this compound are monitored for quantification.
Data Analysis: The concentration of loperamide is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve. A linear calibration model is typically established in the range of 100 to 1,000 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity for the determination of loperamide in various biological matrices, including plasma, saliva, and whole blood.
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma or saliva (e.g., 50 μL), add a protein precipitating agent like methanol containing the this compound internal standard.
-
Liquid-Liquid Extraction: Alternatively, perform a liquid-liquid extraction from an alkalinized plasma sample using a solvent such as methyl tert-butylether (MTBE).
-
Solid-Phase Extraction (SPE): A simple three-step SPE method can also be employed for extraction from blood.
-
Vortex and centrifuge the sample.
-
The supernatant is then injected into the LC-MS/MS system.
Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., ACE C18, ZORBAX SB-C18).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transitions of m/z 477 → 266 for loperamide are commonly monitored.
Data Analysis: Quantification is achieved by constructing a calibration curve based on the peak area ratios of loperamide to this compound. The linear range can be as low as 20-3000 pg/mL in plasma and saliva.
Signaling Pathways
Loperamide, acting as a potent peripheral µ-opioid receptor agonist, influences several key cellular signaling pathways.
Opioid Receptor Signaling
Loperamide primarily exerts its anti-diarrheal effects by binding to µ-opioid receptors in the myenteric plexus of the large intestine. This interaction initiates a signaling cascade that ultimately reduces intestinal motility.
Caption: Loperamide's activation of µ-opioid receptors leads to reduced intestinal motility.
The binding of loperamide to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). The activated G-protein also modulates ion channels, leading to hyperpolarization and reduced neuronal excitability in the enteric nervous system. These events collectively result in decreased muscle contraction and reduced intestinal motility.
Loperamide-Induced Autophagy
Recent studies have revealed that loperamide can induce autophagy, a cellular process of degradation and recycling of cellular components. This process has been observed in various cell types, including cancer cells.
Caption: Loperamide induces autophagy through ROS production and mTOR inhibition.
Loperamide treatment has been shown to increase the production of reactive oxygen species (ROS). This elevation in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a known inducer of autophagy. Additionally, loperamide can inhibit the mTOR signaling pathway, a key negative regulator of autophagy. The induction of autophagy leads to the formation of autophagosomes and, in some contexts, such as in certain cancer cells, can result in autophagy-dependent cell death.
Experimental Workflow: this compound as an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
- 1. Autophagy activation, lipotoxicity and lysosomal membrane permeabilization synergize to promote pimozide- and loperamide-induced glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. login.medscape.com [login.medscape.com]
An In-depth Technical Guide to the Synthesis and Purification of Loperamide-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Loperamide-d6, a deuterated analog of the peripherally acting µ-opioid receptor agonist, Loperamide. The inclusion of six deuterium atoms on the N,N-dimethyl moiety makes this compound an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays. This document details the synthetic strategy, experimental protocols, and purification methods, supported by quantitative data and visual workflows, to aid researchers in the preparation of this important research chemical.
Introduction
Loperamide is a widely used anti-diarrheal agent that exerts its effect by binding to the µ-opioid receptors in the myenteric plexus of the large intestine, thereby inhibiting intestinal motility. Its deuterated isotopologue, this compound, is chemically identical to the parent drug, but its increased mass makes it distinguishable in mass spectrometry-based analytical techniques. This property is crucial for its use as an internal standard, allowing for precise and accurate quantification of Loperamide in complex biological matrices. The deuterium labeling at the N,N-dimethyl group provides metabolic stability at this position, ensuring that the isotopic label is retained during biotransformation.
Synthetic Strategy
The synthesis of this compound is achieved through the N-alkylation of a suitable precursor, norloperamide (desmethyl-loperamide), with a deuterated methylating agent. This approach leverages the well-established synthesis of the core Loperamide scaffold, with the isotopic labeling introduced in the final synthetic step.
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the norloperamide precursor followed by the introduction of the deuterated methyl groups.
Synthesis of Norloperamide Precursor
The precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-methyl-2,2-diphenylbutanamide (norloperamide), can be synthesized through various established routes for Loperamide analogs. A common method involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable four-carbon chain containing the diphenyl motif and a terminal reactive group, followed by the introduction of a single methyl group on the amide nitrogen.
Deuteromethylation of Norloperamide
The key step in the synthesis of this compound is the N,N-dimethylation of the secondary amide of norloperamide using a deuterated methyl source. A common and effective methylating agent for this transformation is iodomethane-d3 (CD₃I). The reaction proceeds via a nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the iodomethane-d3. To drive the reaction to completion and to form the di-substituted product, a suitable base is required to deprotonate the amide nitrogen, increasing its nucleophilicity.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
Reaction: N,N-di-(trideuteriomethyl)ation of Norloperamide
-
Materials:
-
Norloperamide (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-methyl-2,2-diphenylbutanamide)
-
Iodomethane-d3 (CD₃I)
-
Sodium hydride (NaH) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a solution of norloperamide in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the amide anion.
-
Cool the reaction mixture back to 0 °C and add a solution of iodomethane-d3 in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or MTBE.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product is purified by column chromatography on silica gel.
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is typically effective. The exact gradient may need to be optimized based on TLC analysis.
-
Elution: The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a white to off-white solid.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | N/A |
| Molecular Weight | 483.08 g/mol | N/A |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-bis(trideuteriomethyl)butanamide | N/A |
| Purity (by HPLC) | >98% | Typical result |
| Spectroscopic Data | Observed Value | Expected Value |
| Mass Spectrum (m/z) | [M+H]⁺ = 483.3 | 483.27 |
| ¹H NMR | Absence of signal for N-(CH₃)₂ protons | N/A |
Visualization of Workflows
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Synthetic workflow for this compound.
Purification workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described synthetic route, employing the deuteromethylation of norloperamide, is a reliable method for obtaining this valuable research chemical. The provided experimental protocols and purification strategies, along with the illustrative workflows, are intended to equip researchers with the necessary information to successfully prepare high-purity this compound for their analytical and research needs. The successful synthesis and characterization of this compound will facilitate more accurate and reliable pharmacokinetic and metabolic studies of Loperamide.
Physical and chemical properties of Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide-d6 is the deuterated analog of Loperamide, a widely used peripherally acting μ-opioid receptor agonist primarily indicated for the symptomatic control of diarrhea. The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl groups results in a heavier isotopologue, making it an invaluable tool in analytical and metabolic studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its quantification and synthesis, and a visualization of its primary signaling pathway.
Physical and Chemical Properties
The physical and chemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its application as an internal standard in pharmacokinetic and bioequivalence studies, ensuring accurate quantification of the non-deuterated parent drug.
This compound (Free Base)
| Property | Value | Source |
| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide | [1] |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | [2] |
| Molecular Weight | 483.08 g/mol | [2] |
| Exact Mass | 482.2607165 Da | [1] |
| CAS Number | 1189574-93-3 | [2] |
| Appearance | Solid (form not specified) |
This compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide hydrochloride | |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ · HCl | |
| Molecular Weight | 519.54 g/mol | |
| Exact Mass | 518.2373942 Da | |
| CAS Number | 1189469-46-2 | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly reported for d6 form. Loperamide HCl melts at ~225°C with decomposition. | |
| Solubility | DMSO: 50 mg/mL (96.24 mM); H₂O: 1 mg/mL (1.92 mM) (Requires sonication) |
Mechanism of Action
Loperamide, and by extension this compound, primarily exerts its anti-diarrheal effect by acting as a potent agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine. This interaction leads to a cascade of events that ultimately reduce intestinal motility.
Signaling Pathway of Loperamide
Caption: Loperamide's mechanism of action via the μ-opioid receptor.
The binding of loperamide to the μ-opioid receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits calcium channels, reducing calcium influx into the neuron. The culmination of these events is a decrease in the release of excitatory neurotransmitters like acetylcholine, which subsequently reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increased transit time allows for greater absorption of water and electrolytes from the fecal matter.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantitative analysis of loperamide in biological matrices. Below are representative protocols for its synthesis and analytical application.
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Loperamide. The key step involves the use of deuterated N,N-dimethylamine or a deuterated methylating agent. A generalized synthetic workflow is presented below.
References
Loperamide-d6: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Loperamide-d6. This compound is the deuterated analog of Loperamide, a synthetic opioid agonist primarily used for its antidiarrheal properties. In analytical and clinical settings, this compound serves as a crucial internal standard for the accurate quantification of Loperamide in biological matrices. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the critical quality attributes and analytical methodologies associated with this reference material.
Product Information and Specifications
A Certificate of Analysis for this compound commences with fundamental identification and specification details. This section ensures the traceability and proper handling of the reference standard.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 4-(4-Chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide |
| CAS Number | 1189574-93-3 (Free Base) |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ |
| Molecular Weight | 483.08 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at 2-8°C, protected from light |
Analytical Data
The core of the CoA provides quantitative data on the identity, purity, and quality of the this compound standard. These tests are performed using validated analytical methods to ensure the material is suitable for its intended use.
Identity
| Test | Method | Result |
| ¹H-NMR Spectroscopy | Nuclear Magnetic Resonance | Conforms to structure |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Conforms to molecular weight |
Purity
| Test | Method | Result |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
Quantitative Analysis
The following table summarizes typical validation parameters for a quantitative method using this compound as an internal standard for the analysis of Loperamide.
| Parameter | Method | Typical Results |
| Accuracy | GC-MS | 95-105% recovery |
| Precision (%RSD) | GC-MS | < 15% |
| Limit of Detection (LOD) | GC-MS | 0.5 ng/mL |
| Limit of Quantification (LOQ) | GC-MS | 2 ng/mL |
| Linearity (r²) | GC-MS | ≥0.99 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is used to calculate the purity against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Loperamide
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 150°C, ramped to 300°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
-
Procedure: this compound is added as an internal standard to the samples containing Loperamide. The samples are extracted, derivatized if necessary, and injected into the GC-MS system. The ratio of the peak area of Loperamide to that of this compound is used to construct a calibration curve and quantify the amount of Loperamide in the samples.[1]
Signaling Pathways and Experimental Workflows
To provide a deeper context for the application of this compound in research, the following diagrams illustrate the mechanism of action of Loperamide and a typical analytical workflow.
Caption: Loperamide's primary mechanism of action.
The diagram above illustrates how Loperamide, by binding to µ-opioid receptors on enteric neurons, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing the release of pro-motility neurotransmitters like acetylcholine and prostaglandins. The result is decreased intestinal smooth muscle contraction and reduced peristalsis.
Caption: A typical workflow for quantitative analysis.
This workflow demonstrates the use of this compound as an internal standard in a typical bioanalytical method. The process begins with sample collection, followed by the addition of a known amount of this compound. After sample preparation, the extract is analyzed by a highly sensitive instrumental technique. The known concentration of the internal standard allows for accurate quantification of the target analyte, Loperamide.
References
A Technical Guide to Commercially Available Loperamide-d6 Standards for Researchers and Drug Development Professionals
Introduction: Loperamide, a synthetic opioid agonist, is a widely used medication for the treatment of diarrhea. In research and clinical settings, accurate quantification of loperamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Loperamide-d6, is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound standards, their applications, and the analytical methodologies employing them.
Commercially Available this compound Standards
This compound is available from several chemical suppliers as a certified reference material (CRM) or research-grade chemical. It is typically offered as either the free base or the hydrochloride salt. The deuterium labeling is on the N,N-dimethyl groups.
Table 1: Summary of Commercially Available this compound Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |
| Clearsynth | This compound | 1189574-93-3 | C₂₉H₂₇D₆ClN₂O₂ | 483.07 | 95.47% (HPLC)[1] | Solid |
| Axios Research | This compound | 1189574-93-3 (Free Base) | C₂₉H₂₇D₆ClN₂O₂ | 483.08 | Not specified | Solid |
| Pharmaffiliates | This compound Hydrochloride | 1189469-46-2 | C₂₉H₂₈D₆Cl₂N₂O₂ | 519.54 | Not specified | Solid |
| PubChem | This compound | 45039664 (CID) | C₂₉H₃₃ClN₂O₂ | 483.1 | Not specified | Not applicable |
| PubChem | This compound Hydrochloride | 45039663 (CID) | C₂₉H₃₄Cl₂N₂O₂ | 519.5 | Not specified | Not applicable |
Note: Purity specifications can vary between lots and suppliers. It is essential to obtain a lot-specific Certificate of Analysis (COA) for detailed quantitative data, including isotopic purity, chemical purity, and concentration of the standard solution.
Experimental Protocols for Loperamide Quantification using this compound
This compound is predominantly used as an internal standard in chromatographic-mass spectrometric methods to correct for matrix effects and variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the most common technique for the quantification of loperamide in biological fluids due to its high sensitivity and selectivity.
1. Sample Preparation (Human Plasma)
-
Liquid-Liquid Extraction:
-
To 1 mL of human plasma, add a known amount of this compound internal standard solution.
-
Add 3 mL of acetate buffer (pH 5) and vortex for 30 seconds.
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane, isopropanol, and ammonium hydroxide) for extraction.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at < 50 °C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis[2].
-
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., ZORBAX SB-C18, 2.1mm x 150mm, 5µm)[3].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate is common[3][4].
-
Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
Loperamide Transition: m/z 477 → 266
-
This compound Transition: The specific transition for this compound will be higher by 6 Da on the precursor ion, with the product ion often being the same or having a similar fragmentation pattern. The exact m/z values should be optimized on the specific instrument.
-
Workflow for LC-MS/MS Analysis of Loperamide
Caption: Workflow for the quantification of loperamide in plasma using LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides an alternative method for loperamide quantification, particularly in postmortem whole blood analysis.
1. Sample Preparation (Whole Blood)
-
A liquid-liquid extraction is performed, similar to the LC-MS/MS sample preparation.
2. Chromatographic Conditions
-
Column: A capillary column suitable for drug analysis (e.g., a derivative of 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: Typically around 250-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. Specific ions for loperamide and this compound are monitored.
Table 2: Validation Parameters for a GC-MS Method for Loperamide Quantification
| Parameter | Value |
| Linear Calibration Range | 100 - 1,000 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
| Inter-day Accuracy (CV) | 8.87% |
| Intra-day Accuracy (CV) | 8.53% |
| Recovery of Loperamide | 31% |
| Recovery of this compound | 36% |
Signaling Pathways Involving Loperamide
µ-Opioid Receptor Signaling in Intestinal Smooth Muscle
Loperamide exerts its anti-diarrheal effect by acting as a potent agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.
Mechanism of Action:
-
Receptor Binding: Loperamide binds to the µ-opioid receptors on enteric neurons.
-
G-Protein Activation: This binding activates inhibitory G-proteins (Gi/Go).
-
Downstream Effects: The activated G-protein has two main effects:
-
It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
It modulates ion channel activity, causing an increase in potassium conductance (leading to hyperpolarization) and an inhibition of calcium influx.
-
-
Inhibition of Neurotransmitter Release: These events collectively suppress the release of excitatory neurotransmitters like acetylcholine from the myenteric plexus.
-
Physiological Effect: The reduced neuronal excitability leads to a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, increasing transit time and allowing for greater absorption of water and electrolytes.
µ-Opioid Receptor Signaling Pathway
Caption: Loperamide's activation of the µ-opioid receptor signaling cascade in enteric neurons.
Interaction with P-glycoprotein
Loperamide is a well-known substrate of P-glycoprotein (P-gp), an efflux transporter protein encoded by the ABCB1 gene. P-gp is expressed in various tissues, including the intestinal epithelium and the blood-brain barrier.
Role of P-glycoprotein:
-
Intestinal Efflux: In the intestines, P-gp actively transports loperamide from the enterocytes back into the intestinal lumen, thereby reducing its oral bioavailability.
-
Blood-Brain Barrier Efflux: P-gp at the blood-brain barrier prevents loperamide from entering the central nervous system (CNS) at therapeutic doses, which is why it typically does not produce the central opioid effects seen with other opioids.
Logical Relationship of Loperamide and P-glycoprotein
Caption: The role of P-glycoprotein in limiting the systemic and CNS exposure of loperamide.
References
- 1. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
Isotopic Purity of Loperamide-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Loperamide-d6, a critical parameter for its use as an internal standard in quantitative analytical studies. Ensuring a high degree of isotopic enrichment is paramount for the accuracy and reliability of bioanalytical methods. This document outlines the common specifications for this compound, details the experimental protocols for its isotopic purity determination, and illustrates the key mechanistic and analytical workflows.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that is fully deuterated at the specified positions. The presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the target analyte. While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table represents typical specifications for high-quality, commercially available this compound, based on common industry standards for isotopically labeled compounds.
| Isotopic Species | Notation | Representative Abundance (%) |
| This compound | d6 | ≥ 98.0% |
| Loperamide-d5 | d5 | ≤ 1.5% |
| Loperamide-d4 | d4 | ≤ 0.4% |
| Loperamide-d3 | d3 | ≤ 0.1% |
| Loperamide-d2 | d2 | Trace |
| Loperamide-d1 | d1 | Trace |
| Loperamide-d0 | d0 | Trace |
Note: These values are representative and may vary between different batches and manufacturers. It is essential to refer to the Certificate of Analysis provided with the specific lot of this compound being used.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound primarily relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method is highly sensitive and provides a detailed distribution of the different isotopic species.[1]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for HRMS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.
b. Instrumentation and Conditions:
-
Liquid Chromatography (LC): An LC system can be used for sample introduction to separate the analyte from any potential impurities.
-
Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically sufficient.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species of Loperamide (e.g., m/z 470-490).
-
Resolution: Set to a high resolution (e.g., > 30,000) to resolve the isotopic peaks.
-
c. Data Analysis:
-
Acquire the full-scan mass spectrum of the this compound sample.
-
Identify the monoisotopic peak of the fully deuterated species (d6) and the peaks corresponding to the unlabeled (d0) and partially deuterated (d1-d5) species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the relative abundance of each species.
-
The isotopic purity is calculated as:
-
Isotopic Purity (%) = (Abundance of d6 species / Sum of abundances of all isotopic species) * 100[3]
-
Isotopic Enrichment and Structural Integrity by NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and assessing the overall isotopic enrichment.[2]
a. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) that does not have signals interfering with the analyte's signals.
-
Transfer the solution to an NMR tube.
b. Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei, confirming the positions of the labels. The integration of the deuterium signals can be used to determine the relative isotopic abundance at different sites.
-
c. Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the remaining proton signals with the integration of a signal from a non-deuterated part of the molecule to calculate the extent of deuteration at specific sites.
-
In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the successful deuteration at the intended positions.
Mandatory Visualizations
Loperamide Signaling Pathway in Enteric Neurons
Loperamide acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine. Its binding to these receptors initiates a signaling cascade that leads to a decrease in intestinal motility.
Caption: Loperamide's mechanism of action in reducing intestinal motility.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-HRMS.
Caption: Workflow for isotopic purity determination by LC-HRMS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Loperamide-d6 Fragmentation in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of loperamide-d6, a deuterated internal standard crucial for the accurate quantification of the anti-diarrheal drug, loperamide. This document details the core fragmentation pathways, presents quantitative data in a structured format, and outlines typical experimental protocols for its analysis.
Introduction to Loperamide and its Deuterated Analog
Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the control of diarrhea. In bioanalytical methods, particularly those employing mass spectrometry, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing. This compound, in which six hydrogen atoms on the N,N-dimethyl groups of the butanamide moiety have been replaced with deuterium, is a commonly used internal standard for the quantification of loperamide. Understanding its fragmentation behavior is paramount for method development and data interpretation.
Mass Spectrometric Fragmentation of Loperamide and this compound
Under electrospray ionization (ESI) in positive mode, both loperamide and this compound are readily protonated to form the precursor ions [M+H]⁺. For loperamide, this corresponds to a mass-to-charge ratio (m/z) of 477.3, while for this compound, the precursor ion is observed at m/z 483.3, reflecting the addition of six deuterium atoms.
Collision-induced dissociation (CID) of the protonated molecules leads to characteristic fragmentation patterns. The primary fragmentation pathway for loperamide involves the cleavage of the C-C bond between the diphenylbutanamide moiety and the piperidine ring.
Fragmentation of Loperamide
The protonated loperamide molecule (m/z 477.3) primarily yields two major product ions:
-
m/z 266.3: This is the most abundant product ion and is formed by the neutral loss of the 4-(4-chlorophenyl)-4-hydroxypiperidine portion of the molecule. This fragment corresponds to the protonated N,N-dimethyl-2,2-diphenylacetamide.
-
m/z 210.2: This fragment is also commonly observed and results from the further fragmentation of the m/z 266.3 ion or directly from the precursor ion.
Fragmentation of this compound
Given that the deuterium labels in this compound are located on the N,N-dimethyl groups, the fragmentation pattern is analogous to that of loperamide, with a corresponding mass shift of 6 Da for the fragment containing these groups.
-
Precursor Ion: [M+H]⁺ at m/z 483.3.
-
Major Product Ion: m/z 272.3. This ion is equivalent to the m/z 266.3 fragment of loperamide, but with the six deuterium atoms remaining on the N,N-di(trideuteriomethyl)acetamide moiety. This is the primary transition used for the quantification of loperamide when using this compound as an internal standard.[1]
Quantitative Data Summary
The following tables summarize the key mass spectrometric parameters for loperamide and this compound.
Table 1: Mass-to-Charge Ratios (m/z) of Precursor and Product Ions
| Compound | Precursor Ion [M+H]⁺ | Major Product Ion (Quantifier) | Secondary Product Ion (Qualifier) |
| Loperamide | 477.3 | 266.3 | 210.2 |
| This compound | 483.3 | 272.3 | Not typically monitored |
Table 2: High-Resolution Mass Spectrometry Data for Loperamide
| Ion | Observed m/z |
| [M+H]⁺ | 477.2291 |
| Fragment 1 | 266.15399 |
| Fragment 2 | 210.1279 |
Experimental Protocols
The following section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of loperamide using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Isocratic or gradient elution depending on the complexity of the matrix |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Loperamide | 477.3 | 266.3 | 0.1 | 25 |
| This compound | 483.3 | 272.3 | 0.1 | 25 |
Visualizations
The following diagrams illustrate the fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Fragmentation pathway of protonated this compound.
Caption: Typical LC-MS/MS workflow for loperamide analysis.
References
Unraveling the Mass Shift: A Technical Guide to Loperamide-d6 for Mass Spectrometry
For Immediate Release
This technical guide provides an in-depth analysis of the mass shift observed between loperamide and its deuterated isotopologue, loperamide-d6. Tailored for researchers, scientists, and professionals in drug development, this document outlines the foundational principles of isotopic labeling, presents detailed experimental protocols for mass spectrometric analysis, and offers a clear visualization of the analytical workflow.
Executive Summary
Isotopic labeling is a critical technique in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it enables the differentiation of a compound from its endogenously present counterparts. This compound, a stable isotope-labeled version of the anti-diarrheal agent loperamide, serves as an ideal internal standard for quantification by mass spectrometry. The substitution of six hydrogen atoms with deuterium results in a predictable and measurable increase in its mass-to-charge ratio (m/z), which is the cornerstone of its analytical utility. This guide will dissect the chemical basis of this mass shift and provide practical details for its application in a research setting.
The Genesis of the Mass Shift: A Tale of Two Isotopes
The mass difference between loperamide and this compound is a direct consequence of the substitution of six protium (¹H) atoms with deuterium (²H or D) atoms. The IUPAC name for this compound is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide, which indicates that the deuterium atoms are located on the two N-methyl groups of the butanamide side chain.[1][2]
The precise mass of a protium atom is approximately 1.007825 atomic mass units (amu), while a deuterium atom has a mass of about 2.014102 amu.[3][4] This fundamental difference in nuclear composition—deuterium possessing a neutron in addition to a proton—underpins the mass shift.
Quantitative Analysis of the Mass Shift
The theoretical mass shift can be calculated by considering the mass difference between deuterium and protium, multiplied by the number of isotopic substitutions.
Table 1: Comparison of Atomic and Molecular Masses
| Species | Isotopic Mass (amu) | Source(s) |
| Hydrogen (¹H) | 1.007825 | [4] |
| Deuterium (²H) | 2.014102 | |
| Mass Difference (²H - ¹H) | 1.006277 | - |
| Loperamide (C₂₉H₃₃ClN₂O₂) | 476.223056 | |
| This compound (C₂₉H₂₇D₆ClN₂O₂) | 482.2607165 | |
| Theoretical Mass Shift | 6.0376605 | Calculated |
| Observed Mass Shift | 6.0376605 |
The molecular formula for loperamide is C₂₉H₃₃ClN₂O₂. For this compound, six hydrogen atoms are replaced by deuterium, resulting in a formula of C₂₉H₂₇D₆ClN₂O₂. The calculated and observed mass shift of approximately 6 Da is a clear and distinct analytical signal used in mass spectrometry.
Experimental Protocols for Mass Spectrometric Analysis
This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure accuracy and precision.
Sample Preparation
-
Standard Preparation: Prepare stock solutions of loperamide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Calibration Standards and Quality Controls: Create a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with known concentrations of loperamide. A fixed concentration of the internal standard, this compound, is added to all calibration standards, quality control samples, and unknown samples.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. This step removes interfering substances and concentrates the sample.
Chromatographic Separation
-
LC-MS/MS: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The chromatographic separation ensures that loperamide and this compound, which may have slightly different retention times, are resolved from other matrix components.
-
GC-MS: Derivatization may be necessary to improve the volatility and thermal stability of loperamide and this compound. A capillary column suitable for the analysis of nitrogen-containing compounds should be used.
Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for LC-MS/MS analysis of loperamide.
-
Mass Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ions ([M+H]⁺) of loperamide and this compound as the precursor ions. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored.
-
Loperamide: Precursor ion (m/z) ≈ 477.2, Product ion(s) are selected based on fragmentation patterns.
-
This compound: Precursor ion (m/z) ≈ 483.3, Product ion(s) are selected based on fragmentation patterns.
-
-
Quantification: The ratio of the peak area of the loperamide product ion to the peak area of the this compound product ion is used to construct a calibration curve and quantify the amount of loperamide in unknown samples.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of loperamide using this compound as an internal standard by LC-MS/MS.
Caption: Workflow for Loperamide Quantification.
Conclusion
The deliberate and precise mass shift of this compound, achieved through the substitution of six hydrogen atoms with deuterium, provides a robust and reliable tool for the accurate quantification of loperamide in complex biological matrices. Understanding the principles behind this mass shift and the associated analytical methodologies is essential for researchers in the fields of pharmacology, toxicology, and drug metabolism. The detailed protocols and workflow visualization provided in this guide serve as a comprehensive resource for the effective implementation of stable isotope dilution assays in the laboratory.
References
Methodological & Application
Application Note: High-Throughput Analysis of Loperamide in Human Plasma Using Loperamide-d6 as an Internal Standard by LC-MS/MS
Introduction
Loperamide is a widely used over-the-counter medication for the treatment of diarrhea. While generally safe at therapeutic doses, there is a growing concern regarding its abuse at supratherapeutic levels for its opioid-like effects. This has necessitated the development of robust and reliable analytical methods for the quantification of loperamide in biological matrices. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of loperamide in human plasma. The method employs a stable isotope-labeled internal standard, Loperamide-d6, to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
Principle
The method involves the extraction of loperamide and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by a triple quadrupole LC-MS/MS system operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both loperamide and this compound. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, provides the most effective means of compensating for any variability during the sample preparation and analytical stages, leading to high-quality quantitative data.
Experimental Protocols
Materials and Reagents
-
Loperamide hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
Standard Solutions Preparation
-
Loperamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of loperamide hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Loperamide Working Solutions: Prepare serial dilutions of the loperamide stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see Table 1) and transfer to an autosampler vial for analysis.
Data Presentation
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Loperamide | 477.2 | 266.2 (Quantifier) | 100 | 30 | 25 |
| Loperamide | 477.2 | 210.1 (Qualifier) | 100 | 30 | 35 |
| This compound | 483.2 | 266.2 (Quantifier) | 100 | 30 | 25 |
Visualization
Caption: Workflow for Loperamide Analysis using SPE and LC-MS/MS.
Application of Loperamide-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a synthetic opioid agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine. It is widely used for the treatment of diarrhea.[1][2][3] Due to its extensive first-pass metabolism in the gut wall and liver, and its efflux by P-glycoprotein, systemic bioavailability is low (approximately 0.3%), which limits its central nervous system effects at therapeutic doses.[2][4] Accurate and reliable quantification of loperamide in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Loperamide-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a deuterated analog of loperamide, where six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to loperamide but has a higher mass. This property allows it to be distinguished from the unlabeled drug by a mass spectrometer, while co-eluting with loperamide during chromatography. This co-elution is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Pharmacokinetics of Loperamide
Understanding the pharmacokinetic profile of loperamide is essential for designing and interpreting studies that utilize this compound.
-
Absorption : Loperamide is absorbed from the gut, but its systemic bioavailability is very low (<1%) due to significant first-pass metabolism. The peak plasma concentration (Tmax) is typically reached within 4 to 5 hours after oral administration.
-
Distribution : It is highly protein-bound (around 95%) in plasma.
-
Metabolism : Loperamide is extensively metabolized in the liver, primarily through oxidative N-demethylation by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C8, to form its primary inactive metabolite, N-desmethyl loperamide.
-
Elimination : The elimination half-life of loperamide ranges from 9.1 to 14.4 hours. The drug and its metabolites are predominantly excreted in the feces.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of loperamide from human studies and typical validation parameters for bioanalytical methods using this compound.
Table 1: Pharmacokinetic Parameters of Loperamide in Humans (Oral Administration)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |
| 8 | 1.18 ± 0.37 | 5.38 ± 0.74 | 19.26 ± 7.79 (AUC0-72h) | 11.35 ± 2.06 | |
| 8 (capsule) | Not Reported | 5.2 ± 0.3 | Not Reported | 11.2 ± 0.8 | |
| 8 (syrup) | Not Reported | 2.4 ± 0.7 | Not Reported | 10.2 ± 0.6 |
Table 2: Typical LC-MS/MS Method Validation Parameters using this compound as Internal Standard
| Parameter | Typical Value/Range | Reference |
| Linearity Range (pg/mL) | 20 - 3000 | |
| Within-day Precision (%CV) | < 8.7% (plasma), < 11.4% (saliva) | |
| Between-day Precision (%CV) | < 8.7% (plasma), < 11.4% (saliva) | |
| Accuracy (%) | 94 - 105% | |
| Recovery (Loperamide) | 31% | |
| Recovery (this compound) | 36% |
Experimental Protocols
The following protocols are generalized methodologies for the quantification of loperamide in biological matrices (e.g., plasma, saliva) using this compound as an internal standard with LC-MS/MS.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting loperamide from biological samples.
-
Aliquoting : Transfer 50 µL of the biological sample (plasma or saliva) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume (e.g., 50 µL) of this compound working solution (at a known concentration) to each sample, except for the blank matrix samples.
-
Protein Precipitation : Add a protein precipitating agent, such as methanol or acetonitrile (e.g., 150 µL), to each tube.
-
Vortexing : Vortex the tubes for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of loperamide and this compound.
Liquid Chromatography (LC) Conditions:
-
Column : A C18 analytical column is commonly used (e.g., ACE C18, 50 mm × 2.1 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typical. A common mobile phase is methanol:water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate : A flow rate of 0.75 mL/min is often employed.
-
Column Temperature : The column is typically maintained at a constant temperature, for example, 50°C.
-
Injection Volume : A small volume, such as 5 µL, is injected onto the column.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode : Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions :
-
Loperamide : The precursor ion [M+H]⁺ is monitored, and a specific product ion is selected for quantification (e.g., m/z 477 → 266).
-
This compound : The corresponding precursor ion [M+H]⁺ is monitored with its specific product ion.
-
Diagrams
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Loperamide metabolic pathway.
Caption: Principle of using a deuterated internal standard.
References
Application Notes and Protocols for Forensic Toxicology Screening of Loperamide Abuse Using Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of loperamide in biological samples for the purpose of forensic toxicology screening, particularly in cases of suspected abuse. The use of the deuterated internal standard, Loperamide-d6, is highlighted as a crucial component for accurate and reliable quantification.
Introduction
Loperamide, commercially known as Imodium®, is a widely available over-the-counter antidiarrheal agent.[1][2] It functions as a peripherally acting μ-opioid receptor agonist, which limits its effects to the gastrointestinal tract at therapeutic doses.[3][4] However, in recent years, there has been a significant increase in the abuse of loperamide at supratherapeutic doses to achieve euphoric effects or to self-manage opioid withdrawal symptoms.[5] This practice is dangerous and has been linked to severe cardiotoxicity, including QT interval prolongation, QRS widening, ventricular dysrhythmias, and sudden death. Consequently, forensic toxicology laboratories are increasingly required to screen for and quantify loperamide in postmortem and clinical samples.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It closely mimics the chemical and physical properties of the analyte (loperamide), co-eluting chromatographically and experiencing similar ionization efficiency. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the quantitative results.
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for the analysis of loperamide using this compound as an internal standard. These methods are suitable for the detection of loperamide in abuse-related cases.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Parameter | Value |
| Calibration Range | 100 - 1,000 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
| Intra-day Accuracy (%CV) | 8.53% |
| Inter-day Accuracy (%CV) | 8.87% |
| Reproducibility (%CV) | 10.84% |
| Recovery (Loperamide) | 31% |
| Recovery (this compound) | 36% |
| Matrix Effect (at 750 ng/mL) | -6.5% (Loperamide), -4.2% (this compound) |
| Stability (Room Temp, 5 days, %CV) | 6.59% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data
| Parameter | Value |
| Calibration Range | 0.1 - 500 µg/kg (whole blood) |
| Limit of Quantification (LOQ) | 0.1 µg/kg (whole blood) |
| Repeatability (%RSD) | < 5% |
| Reproducibility (%RSD) | < 11% |
| Accuracy | > 91% |
Experimental Protocols
Protocol 1: Quantification of Loperamide in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a validated method for the quantification of loperamide in postmortem whole blood and is suitable for detecting concentrations associated with abuse.
1. Materials and Reagents
-
Loperamide and this compound standards
-
Whole blood (calibrators, controls, and unknown samples)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
n-Butyl chloride
-
Methanol
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood sample (calibrator, control, or unknown), add 100 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of deionized water and vortex for 10 seconds.
-
Add 200 µL of 10N NaOH and vortex for 10 seconds.
-
Add 5 mL of n-butyl chloride and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of methanol.
-
Transfer to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
-
Injection Volume: 2 µL
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 25°C/minute to 250°C.
-
Ramp 2: 10°C/minute to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Loperamide: m/z 266, 230, 441
-
This compound: m/z 272, 236, 447
-
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of loperamide to the peak area of this compound against the concentration of the calibrators.
-
Determine the concentration of loperamide in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of Loperamide in Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and specific method for the determination of loperamide using LC-MS/MS, suitable for forensic case analysis.
1. Materials and Reagents
-
Loperamide and this compound standards
-
Blood (calibrators, controls, and unknown samples)
-
Acetate buffer (pH 5)
-
Deionized water
-
Methanol
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Ammonium hydroxide (NH₄OH)
-
Hexane
-
Formic acid
-
Acetonitrile
-
Solid Phase Extraction (SPE) columns (e.g., UCT Clean Screen® XCEL I)
-
LC-MS/MS system with a C18 analytical column
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of blood sample, add 3 mL of acetate buffer (pH 5) and an appropriate amount of this compound internal standard.
-
Vortex for 30 seconds.
-
Apply the sample mixture to the SPE column without pre-conditioning.
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of 98:2 methanol:glacial acetic acid.
-
Dry the column under vacuum for 5 minutes.
-
Wash the column with 2 mL of hexane.
-
Dry the column under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of 78:20:2 DCM:IPA:NH₄OH.
-
Evaporate the eluate to dryness at <50°C.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Loperamide: 477.3 → 266.3 (Quantifier), 477.3 → 210.2 (Qualifier)
-
This compound: (Adjust for mass shift, e.g., 483.3 → 272.3)
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify loperamide in unknown samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of loperamide using this compound.
Loperamide-Induced Cardiotoxicity Signaling Pathway
Caption: Mechanism of loperamide-induced cardiotoxicity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Loperamide cardiotoxicity: “A Brief Review” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Loperamide in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS) Using Loperamide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of loperamide in postmortem whole blood. The use of a deuterated internal standard, Loperamide-d6, ensures high accuracy and precision. This method is suitable for forensic toxicology laboratories and research applications requiring the monitoring of loperamide at abuse concentrations. The described protocol does not require a derivatization step, simplifying the sample preparation process.
Introduction
Loperamide, commercially available as Imodium AD™, is an over-the-counter anti-diarrheal medication. While generally safe at therapeutic doses, there has been a noted increase in its abuse at supratherapeutic concentrations for its opioid-like effects.[1][2][3][4] This has necessitated the development of reliable analytical methods for its quantification in biological matrices. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used, GC-MS offers a viable and accessible alternative for many laboratories.[1] This document provides a detailed protocol for the quantification of loperamide using GC-MS with this compound as the internal standard.
Experimental Workflow
Figure 1. Experimental workflow for loperamide quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of this method as validated by Beck et al. (2017).
Table 1: Calibration Curve and Limit of Detection
| Parameter | Value |
| Calibration Model | Linear |
| Calibration Range | 100 - 1,000 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Normalized Results (Mean ± SD) | Coefficient of Variation (CV%) |
| Intra-day Accuracy & Precision (n=27) | 1.03 ± 0.09 | 8.53% |
| Inter-day Accuracy & Precision (n=36) | 1.05 ± 0.09 | 8.87% |
| Reproducibility (n=10) | - | 10.84% |
| Dilution Integrity (2x and 4x, n=5) | 0.94 ± 0.13 | 13.9% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery | Matrix Effect (at 750 ng/mL Loperamide & 300 ng/mL this compound) |
| Loperamide | 31% | -6.5% |
| This compound | 36% | -4.2% |
Note: Some matrix suppression was observed at lower concentrations (-39.8%).
Table 4: Stability
| Condition | Coefficient of Variation (CV%) |
| Room Temperature (5 days) | 6.59% |
Experimental Protocols
Materials and Reagents
-
Loperamide standard
-
This compound internal standard
-
Whole blood (blank matrix)
-
Reagents for liquid-liquid extraction (e.g., appropriate organic solvent)
-
Ethyl acetate (reconstitution solvent)
-
GC-MS grade helium
Sample Preparation
-
Spiking: To a 1 mL aliquot of blank whole blood, add the appropriate volume of loperamide standard and 300 ng/mL of this compound internal standard.
-
Extraction: Perform a liquid-liquid extraction on the sample. The specifics of the extraction solvent and pH adjustment should be optimized, but a common approach involves basification of the sample followed by extraction with an organic solvent.
-
Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in an appropriate volume of ethyl acetate (e.g., 100 µL) and transferred to an autosampler vial for GC-MS analysis.
GC-MS Method
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 5: Gas Chromatography Parameters
| Parameter | Setting |
| Column | Phenyl-methyl-siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 2 min. |
| Total Run Time | 11 minutes |
Table 6: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quantification Ions | To be determined based on the mass spectra of loperamide and this compound. |
| Qualifier Ions | At least one qualifier ion should be monitored for each analyte to ensure specificity. |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the quantification and qualifier ions of both loperamide and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of loperamide to the peak area of this compound against the concentration of the calibrators. A linear regression analysis is then applied.
-
Quantification: Determine the concentration of loperamide in the unknown samples by using the generated calibration curve.
Specificity
The method's specificity was confirmed by analyzing ten different blank matrices, and no endogenous interferences were observed. Additionally, a panel of 60 commonly encountered drugs was analyzed, and none were found to interfere with the quantification of loperamide or this compound.
Conclusion
The GC-MS method described provides a reliable and specific alternative to LC-MS/MS for the quantification of loperamide in whole blood. The use of a deuterated internal standard corrects for potential variability in sample preparation and instrument response, ensuring accurate results. This method is well-suited for laboratories involved in forensic toxicology and research on loperamide abuse.
References
Solid-Phase Extraction Protocol for Loperamide using Loperamide-d6 as an Internal Standard
Application Note
Introduction
Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the treatment of diarrhea.[1][2][3][4][5] Accurate quantification of loperamide in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Loperamide-d6, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification. This application note provides a detailed protocol for the solid-phase extraction of loperamide from human plasma using this compound as an internal standard.
Principle of the Method
This method utilizes a mixed-mode cation-exchange solid-phase extraction cartridge to isolate loperamide and its deuterated internal standard from plasma samples. The sample is first pre-treated to precipitate proteins and adjust the pH. The supernatant is then loaded onto the SPE cartridge, where loperamide and this compound are retained. The cartridge is washed to remove interfering substances, and the analytes are subsequently eluted with a solvent mixture. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Materials and Reagents
-
Loperamide hydrochloride (certified reference standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
Human plasma (drug-free)
-
Mixed-mode cation-exchange SPE cartridges
Experimental Protocol
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of loperamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the loperamide stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
-
Spiked Plasma Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples.
Sample Pre-treatment
-
To 1 mL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 2 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the mixed-mode cation-exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetate buffer.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of loperamide. These may need to be optimized for individual instruments.
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Loperamide: m/z 477.2 → 266.2; this compound: m/z 483.2 → 272.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Recovery | > 85% |
| Matrix Effect | < 15% (CV) |
| Intra-day Precision | < 10% (RSD) |
| Inter-day Precision | < 15% (RSD) |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Workflow
References
Application Note: Quantification of N-desmethyl loperamide with Loperamide-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a widely used over-the-counter antidiarrheal medication. Its primary metabolite, N-desmethyl loperamide, is a key indicator of loperamide metabolism and is of significant interest in pharmacokinetic and toxicological studies. Accurate quantification of N-desmethyl loperamide is crucial for understanding the disposition of loperamide in the body. This application note describes a robust and sensitive method for the quantification of N-desmethyl loperamide in biological matrices, such as plasma and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with loperamide-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the necessary procedures for sample preparation, preparation of standard solutions, and the instrumental analysis for the quantification of N-desmethyl loperamide.
Materials and Reagents
-
N-desmethyl loperamide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
Human plasma/blood (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butylether)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-desmethyl loperamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-desmethyl loperamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free plasma or blood to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
Two common methods for sample extraction are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.3.1. Solid Phase Extraction (SPE) Protocol [1][2][3][4]
-
To 1 mL of plasma or blood sample, add the internal standard solution.
-
Precondition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.3.2. Liquid-Liquid Extraction (LLE) Protocol [5]
-
To 1 mL of plasma or blood sample, add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., 3 mL of methyl tert-butylether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Instrumental Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Data Presentation
Quantitative data for the analysis of N-desmethyl loperamide are summarized below.
Table 1: MRM Transitions for N-desmethyl loperamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desmethyl loperamide | 463.2 | 252.1 | 25 |
| This compound | 483.3 | 272.2 | 30 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | <15% (<20% for LLOQ) |
| Recovery | >85% |
Visualizations
The following diagrams illustrate the key workflows in this application note.
Caption: Experimental workflow for N-desmethyl loperamide quantification.
Caption: Metabolic pathway of loperamide to N-desmethyl loperamide.
References
- 1. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. weber.hu [weber.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Loperamide-d6 for Wastewater-Based Epidemiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of loperamide-d6 as an internal standard in the monitoring of loperamide in wastewater. This approach, rooted in wastewater-based epidemiology (WBE), offers a non-invasive method to assess community-level consumption of this widely used anti-diarrheal medication, which has also seen increasing misuse.
Introduction
Wastewater-based epidemiology has emerged as a powerful tool for monitoring public health trends by analyzing chemical and biological markers in sewage. Loperamide, an over-the-counter anti-diarrheal agent, is of interest due to its potential for abuse at high doses to achieve opioid-like effects. Monitoring its consumption patterns at a population level can provide valuable data for public health officials and researchers.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of loperamide in complex matrices like wastewater. Isotopic dilution mass spectrometry compensates for sample matrix effects and variations in extraction recovery and instrument response, ensuring high-quality, reliable data.
Data Presentation
The following table summarizes key quantitative data for the analysis of loperamide in wastewater using this compound as an internal standard. Data is compiled from various studies and represents typical performance metrics.
| Parameter | Value | Reference |
| Loperamide Concentrations in Wastewater | ||
| Influent | Typically in the range of ng/L to low µg/L | [1][2] |
| Effluent | Generally lower than influent, in the ng/L range | [2][3][4] |
| This compound Internal Standard | ||
| Concentration in Spiked Samples | 50 ng/L to 1 µg/L | |
| Recovery | 36% (in blood matrix, indicative for wastewater) | |
| Analytical Method Performance | ||
| Limit of Detection (LOD) | 0.2 ng/mL to 100 ng/mL (matrix dependent) | |
| Limit of Quantification (LOQ) | 0.003 µg/mL to 100 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Recovery of Loperamide | 31% (in blood matrix, indicative for wastewater) |
Experimental Protocols
This section details the recommended methodology for the analysis of loperamide in wastewater samples using this compound as an internal standard.
Materials and Reagents
-
Loperamide hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg, 6 cc)
-
Standard laboratory glassware and equipment
Sample Collection and Preparation
-
Collection: Collect 24-hour composite wastewater samples (influent or effluent) in clean, amber glass bottles.
-
Storage: Store samples at 4°C and process within 48 hours. If longer storage is needed, freeze at -20°C.
-
Filtration: Prior to extraction, bring samples to room temperature and filter through a 1.0 µm glass fiber filter to remove suspended solids.
-
Spiking: To a known volume of filtered wastewater (e.g., 100 mL), add a precise amount of this compound solution to achieve a final concentration within the range of 50 ng/L to 1 µg/L.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained analytes with two aliquots of 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Loperamide: Quantifier: m/z 477.2 -> 266.2; Qualifier: m/z 477.2 -> 226.2
-
This compound: m/z 483.2 -> 272.2 (adjust based on specific fragmentation).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for loperamide analysis in wastewater.
Caption: Primary metabolic pathway of loperamide.
References
Application Note: High-Throughput Screening of Loperamide using Loperamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea.[1][2] Its mechanism of action involves binding to opioid receptors in the myenteric plexus of the large intestine, which inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.[1][2] High-throughput screening (HTS) of loperamide is essential in various phases of drug discovery and development, including formulation development, metabolic stability studies, and drug-drug interaction assays.
This application note provides a detailed protocol for the high-throughput quantification of loperamide in biological matrices using a stable isotope-labeled internal standard, loperamide-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.
Signaling Pathway of Loperamide
Loperamide primarily acts as an agonist at the µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of loperamide to these receptors initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of ion channels, resulting in reduced neuronal excitability and decreased gut motility.
Figure 1: Loperamide's µ-opioid receptor signaling pathway.
Experimental Protocols
This section details the methodologies for a high-throughput screening assay of loperamide.
Materials and Reagents
-
Loperamide hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
96-well plates
Sample Preparation: Automated Protein Precipitation
For high-throughput screening, an automated protein precipitation method using a liquid handling system is recommended.
-
Plate Preparation: Aliquot 50 µL of each sample (calibrators, quality controls, and unknowns) into a 96-well plate.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (this compound in methanol) to each well.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Mixing: Mix the plate on a plate shaker for 5 minutes at high speed.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Using the liquid handler, transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following tables summarize the instrumental parameters for the analysis of loperamide and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Loperamide | 477.2 | 266.2 | 40 | 25 |
| Loperamide (Qualifier) | 477.2 | 226.1 | 40 | 30 |
| This compound | 483.2 | 266.2 | 40 | 25 |
Note: The MRM transition for this compound should be optimized in the user's laboratory to confirm the most abundant and stable fragment ion. The precursor ion is based on the addition of 6 Daltons to the loperamide precursor mass. The product ion is predicted to be the same as the primary fragment of loperamide, as the deuterium labeling is typically on a part of the molecule that is not lost during fragmentation.
High-Throughput Screening Workflow
The following diagram illustrates the overall workflow for the high-throughput screening of loperamide.
Figure 2: High-throughput screening workflow for loperamide.
Data Presentation
The quantitative data from the analysis should be compiled into clear and concise tables for easy comparison and interpretation.
Table 5: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Loperamide | 1 - 1000 | > 0.99 | 1/x² |
Table 6: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Conclusion
This application note provides a comprehensive and detailed protocol for the high-throughput screening of loperamide using a this compound internal standard and LC-MS/MS analysis. The described automated sample preparation and rapid LC-MS/MS method allow for the efficient and accurate quantification of loperamide in a large number of samples, making it suitable for various stages of drug discovery and development. The provided diagrams and tables facilitate a clear understanding of the signaling pathway, experimental workflow, and data analysis, enabling researchers to readily implement this method in their laboratories.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
- 2. Liquid chromatography-tandem mass spectrometry for analysis of intestinal permeability of loperamide in physiological buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with Loperamide-d6 in urine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of Loperamide-d6 in urine samples using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression for both Loperamide and this compound in my urine samples. What is the likely cause?
A: Signal suppression in urine analysis is a common manifestation of matrix effects. The urine matrix is complex and highly variable, containing salts, urea, creatinine, and other endogenous compounds that can co-elute with your analytes of interest and interfere with the ionization process in the mass spectrometer's source.[1][2][3] This competition for ionization leads to a decreased signal for both the analyte and the internal standard.[2][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider implementing or optimizing a sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Sample Dilution: A simple first step is to dilute the urine sample with the initial mobile phase. This reduces the concentration of matrix components, though it may also decrease the analyte concentration, potentially impacting sensitivity.
-
Chromatographic Separation: Adjust your LC method to better separate Loperamide and this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.
Q2: My this compound internal standard (IS) response is inconsistent across my sample batch. What should I investigate?
A: Inconsistent internal standard response is a critical issue that can compromise the accuracy of your quantitative results. Several factors can contribute to this variability.
Troubleshooting Steps:
-
Investigate Sample Preparation: Inconsistent extraction recovery is a primary cause of IS variability. Ensure that your sample preparation steps, whether SPE or LLE, are consistent and reproducible for every sample. Automated liquid handlers can reduce this type of variability.
-
Assess Matrix Effects: Different urine samples can have varying compositions, leading to differential matrix effects on the IS. The IS may be suppressed more in some samples than others. Evaluating the matrix effect across different lots of urine is recommended.
-
Check for Contamination or Degradation: Ensure the IS stock and working solutions are not degraded or contaminated.
-
Instrument Performance: Check for issues with the autosampler (e.g., inconsistent injection volumes) or the ion source (e.g., contamination).
Q3: The ratio of Loperamide to this compound is not consistent in my QC samples. What does this indicate?
A: If the analyte/IS ratio is inconsistent, it suggests that the internal standard is not effectively compensating for variations. This phenomenon, known as non-parallelism, can be caused by the analyte and IS being affected differently by the matrix. Even though this compound is a stable isotope-labeled IS, chromatographic separation from the native analyte due to the isotopic effect, though usually minimal, can expose them to different matrix components as they elute.
Troubleshooting Steps:
-
Evaluate Co-elution: Ensure that Loperamide and this compound are co-eluting as closely as possible.
-
Differential Matrix Effects: The specific matrix components of a particular sample might suppress the analyte and the IS to different extents. This is more likely if there is some chromatographic separation between them.
-
Presence of Metabolites: High concentrations of Loperamide metabolites, such as N-desmethyl loperamide, could potentially interfere with the analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of Loperamide in biological matrices, providing a benchmark for your own method performance.
| Parameter | Typical Performance | Citation |
| Linearity Range | 0.2 - 100 ng/mL | |
| Limit of Quantification (LOQ) | 0.08 - 0.2 ng/mL | |
| Accuracy (% Recovery) | 98% - 101% | |
| Precision (%RSD) | < 15% | |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank human urine using your established extraction procedure (e.g., LLE or SPE).
-
Prepare Post-Spiked Samples (Set A): Spike the extracted blank urine with Loperamide and this compound at low and high quality control (QC) concentrations.
-
Prepare Neat Solutions (Set B): Prepare solutions of Loperamide and this compound in the reconstitution solvent at the same low and high QC concentrations.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol adapted from methods for analyzing Loperamide in biological fluids.
-
Sample Aliquoting: Aliquot 1 mL of urine sample into a clean centrifuge tube.
-
Addition of Internal Standard: Add the this compound internal standard solution.
-
Alkalinization: Add a suitable volume of a basic solution (e.g., 1M NaOH) to adjust the pH.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., butyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
References
Technical Support Center: Optimizing Loperamide-d6 Recovery in Solid-Phase Extraction (SPE)
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of loperamide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the recovery of this compound in your experiments.
Troubleshooting Guide
Low or inconsistent recovery of this compound during solid-phase extraction can be attributed to several factors throughout the SPE workflow. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
Low recovery is a common issue in SPE. To diagnose the problem, it's essential to determine at which stage the analyte is being lost. We recommend collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution) to pinpoint the loss.
Troubleshooting Low this compound Recovery
| Symptom | Potential Cause | Recommended Solution |
| This compound is found in the sample loading effluent. | Inadequate Sorbent Retention: The chosen sorbent may not be appropriate for this compound, or the sample pH may not be optimal for retention. Loperamide is a basic compound, and its retention on reversed-phase or cation-exchange sorbents is pH-dependent. | Optimize Sorbent and pH: For loperamide, a mixed-mode cation exchange (MCX) or a C18 sorbent can be effective. Ensure the sample pH is adjusted to at least 2 units below the pKa of loperamide (~8.6) to ensure it is in its protonated, positively charged state for strong retention on a cation-exchange sorbent. A pH of 5 has been used successfully in protocols for loperamide extraction. |
| Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it may not retain well on a reversed-phase sorbent. | Adjust Sample Solvent: Dilute the sample with an aqueous buffer (e.g., acetate buffer) to reduce the organic solvent strength before loading. | |
| High Flow Rate: Loading the sample too quickly can prevent efficient interaction between this compound and the sorbent. | Reduce Flow Rate: Decrease the sample loading flow rate to 1-2 mL/min to allow for adequate equilibration. | |
| This compound is lost during the wash step. | Wash Solvent is Too Strong: The wash solvent may be too aggressive, causing the premature elution of this compound along with interferences. | Modify Wash Solvent: Reduce the organic solvent content in your wash solution. For example, if using methanol, try a lower concentration. A wash with deionized water followed by a weak organic wash (e.g., 5% methanol in water) is a good starting point. An acidic wash (e.g., with 2% glacial acetic acid in methanol) can also be used to remove basic interferences while retaining the protonated loperamide. |
| This compound is not present in the elution fraction (retained on the sorbent). | Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. | Strengthen Elution Solvent: For reversed-phase sorbents, increase the organic content of the elution solvent. For cation-exchange sorbents, the elution solvent must contain a basic modifier to neutralize the charge on the this compound. A common elution solvent for loperamide is a mixture of a chlorinated solvent, a polar organic solvent, and a basic modifier (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide). |
| Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analyte from the sorbent bed. | Increase Elution Volume: Try eluting with a larger volume of solvent, or perform a second elution and analyze it separately to see if more analyte is recovered. |
Frequently Asked Questions (FAQs)
Q2: What is the best type of SPE sorbent for this compound extraction?
The choice of sorbent depends on the sample matrix and the desired selectivity. For loperamide, which is a basic compound, the following sorbents are commonly used:
-
Mixed-Mode Cation Exchange (MCX): These sorbents offer a dual retention mechanism (reversed-phase and ion exchange) and are highly effective for basic compounds like loperamide from biological fluids. The ion-exchange mechanism provides strong retention, allowing for aggressive washing steps to remove matrix interferences.
-
Reversed-Phase (e.g., C18, C8, C2): These sorbents retain loperamide based on its hydrophobicity. A C2(EC) (end-capped ethyl silica) sorbent has been successfully used for loperamide extraction from plasma.[1]
-
Polymeric Sorbents: These can offer high capacity and stability across a wide pH range.
Q3: How critical is pH control during the SPE of this compound?
pH control is critical for consistent and high recovery of this compound, especially when using ion-exchange or reversed-phase sorbents. Loperamide has a pKa of approximately 8.6.
-
For Cation Exchange SPE: The sample pH should be adjusted to at least 2 pH units below the pKa to ensure the loperamide is fully protonated (positively charged) and binds strongly to the negatively charged sorbent. A pH of 5 to 6 is commonly used.
-
For Reversed-Phase SPE: Adjusting the pH to suppress the ionization of loperamide (pH > 10) would increase its hydrophobicity and retention. However, working at a lower pH where it is protonated is also common, and retention is still sufficient on many reversed-phase sorbents. A protocol using an acetate buffer at pH 5 has shown good results.
Q4: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery, or poor reproducibility, can be caused by several factors:
-
Inconsistent Sample Pre-treatment: Ensure that the pH adjustment and any dilution steps are performed consistently for all samples.
-
Variable Flow Rates: Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates during sample loading, washing, and elution.
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent remains wetted.
-
Incomplete Equilibration: Failure to properly equilibrate the sorbent after conditioning can lead to variable retention.
Experimental Protocols
Below is a detailed experimental protocol for the solid-phase extraction of loperamide from blood, which can be adapted for this compound.
Protocol: SPE of Loperamide from Blood [2][3]
-
Sample Pretreatment:
-
To 1 mL of blood sample, add 3 mL of Acetate Buffer (pH 5).
-
Add the appropriate amount of this compound internal standard.
-
Vortex the samples for 30 seconds to mix.
-
-
Solid-Phase Extraction Procedure:
-
Conditioning: This step may be omitted with certain modern SPE cartridges (e.g., UCT's Clean Screen® XCEL I column).[2][3] If using a standard C18 or MCX cartridge, condition with 1-2 mL of methanol followed by 1-2 mL of deionized water or acetate buffer (pH 5).
-
Sample Loading: Apply the pre-treated sample to the SPE tube at a flow rate of 1-2 mL/min.
-
Wash 1: Wash the column with 2 mL of deionized water.
-
Wash 2: Wash the column with 2 mL of 98:2 Methanol:Glacial Acetic Acid.
-
Drying 1: Dry the column for 5 minutes under full vacuum.
-
Wash 3: Wash the column with 2 mL of Hexane.
-
Drying 2: Dry the column for 10 minutes under full vacuum.
-
Elution: Elute the compounds with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide. Collect the eluate at a rate of 1-2 mL/min.
-
Evaporation: Evaporate the eluate to dryness at < 50 °C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes recovery data for loperamide from blood using the protocol described above. While specific data for this compound is not provided in the source, as a deuterated internal standard, its recovery is expected to be very similar to that of the parent compound.
Table 1: Recovery of Loperamide from Blood
| Analyte | Concentration | Recovery (%) |
| Loperamide | 5 ng/mL | 102 |
| 10 ng/mL | 106 | |
| 50 ng/mL | 94.5 | |
| Average Recovery | 104 |
Data adapted from an application note by UCT.
Mandatory Visualization
The following diagram illustrates a typical workflow for solid-phase extraction.
Caption: A general workflow for the solid-phase extraction of this compound.
References
- 1. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatographic-tandem mass spectrometric method for the determination of loperamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: Loperamide-d6 Analysis in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of Loperamide-d6 in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, this compound. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. In the analysis of loperamide in biological samples like plasma or saliva, endogenous components can interfere with the ionization process.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard that co-elutes with the analyte (Loperamide) should experience the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard peak area ratio. However, differential ion suppression can occur if there is a slight chromatographic separation between Loperamide and this compound, causing them to be affected differently by the matrix. This separation can be due to the deuterium isotope effect, which can slightly alter the physicochemical properties of the molecule.
Q3: What are the common sources of ion suppression for this compound?
A3: Common sources of ion suppression in bioanalysis include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors.
-
Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives can also cause suppression.
-
High concentrations of Loperamide: At high concentrations, the analyte itself can saturate the ion source, leading to a non-linear response and suppression of the internal standard signal.
Q4: What are the initial steps to investigate suspected ion suppression of this compound?
A4: A post-column infusion experiment is a standard technique to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC effluent post-column and injecting a blank matrix extract. Dips in the baseline signal of this compound indicate retention times where matrix components are causing ion suppression.
Troubleshooting Guides
Issue 1: Low or inconsistent signal intensity of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression from Matrix | 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation (PPT) is a simpler but often less clean method. 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the suppression zones identified by post-column infusion. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. |
| Chromatographic Separation of Loperamide and this compound | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient slope, or column chemistry to ensure co-elution of Loperamide and this compound. 2. Verify Co-elution: Inject a mixed standard solution of Loperamide and this compound to confirm they have identical retention times under your experimental conditions. |
| Suboptimal Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range to avoid self-suppression or suppression by a high concentration of the analyte. |
Issue 2: Poor peak shape or peak splitting for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injector or Column Contamination | 1. Implement a Wash Program: Use a strong organic solvent to wash the injector and column between runs to remove late-eluting matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained interferences. |
| Inappropriate Mobile Phase Composition | Ensure the mobile phase is compatible with the analyte and column chemistry. For Loperamide, a basic compound, acidic mobile phase additives like formic acid are often used to improve peak shape. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where matrix components cause ion suppression.
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of a this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the MS ion source.
-
Begin the infusion and allow the this compound signal to stabilize.
-
Inject a blank, extracted sample matrix (e.g., plasma extract).
-
Monitor the this compound signal throughout the chromatographic run. A dip in the signal indicates ion suppression at that retention time.
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for this compound.
Methodology:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Matrix Spiked Post-Extraction): Prepare a blank matrix sample using your standard extraction procedure. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates minimal matrix effect.
-
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery of Loperamide and the degree of matrix effects. The following table summarizes typical performance data for different sample preparation techniques used in the analysis of Loperamide in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Linearity (ng/mL) |
| Protein Precipitation (PPT) with Methanol | 85 - 95 | Can be significant | 0.02 | 0.02 - 3 |
| Liquid-Liquid Extraction (LLE) with Butyl Acetate | ~70-90 | Generally low | 0.1 | 0.1 - 500 |
| Solid-Phase Extraction (SPE) | > 90 | Minimal | 0.1 | 0.1 - 100 |
Note: The values presented are indicative and may vary depending on the specific laboratory conditions and instrumentation.
Visualizations
Caption: Workflow illustrating the point of ion suppression in an LC-MS/MS system.
Technical Support Center: Loperamide-d6 Stability in Frozen Plasma
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Loperamide-d6 in frozen plasma samples. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and accuracy of bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples containing this compound?
For long-term storage, it is recommended to keep plasma samples frozen at -40°C or below. Studies have demonstrated that loperamide is stable in human plasma for at least 6 months when stored at -40°C[1]. While data for -20°C is less explicit in the provided literature, storage at -80°C is also a common and reliable practice for ensuring long-term stability of small molecules in plasma[2].
Q2: How long can I store my plasma samples frozen before analysis?
Based on available data for loperamide, samples are stable for at least 6 months at -40°C[1]. For shorter durations, such as one month, loperamide has also been shown to be stable, although the specific temperature was not mentioned in one study[3]. It is best practice to establish in-house stability data for the specific storage conditions and duration of your study.
Q3: Can I refreeze my plasma samples after thawing?
Loperamide has been shown to be stable for up to five freeze-thaw cycles. In these stability tests, samples were thawed at room temperature for one hour and then refrozen for 24 hours for each cycle[1]. However, to minimize the risk of degradation, it is advisable to limit the number of freeze-thaw cycles and to aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated.
Q4: My this compound internal standard response is variable. What could be the cause?
Variability in the internal standard response can be due to several factors:
-
Degradation: Although generally stable, improper storage or handling can lead to degradation. Ensure samples are stored at appropriate temperatures and minimize freeze-thaw cycles.
-
Extraction Inconsistency: The efficiency of the extraction process can affect the recovery of both the analyte and the internal standard. Ensure consistent execution of the sample preparation protocol.
-
Matrix Effects: Components in the plasma matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for these effects. However, significant variations in the matrix between samples could still be a factor.
-
Deuterium Exchange: While less common for labels on carbon atoms, there is a possibility of deuterium-hydrogen exchange under certain conditions, which would alter the mass of the internal standard.
Q5: What should I do if I suspect my this compound has degraded?
If you suspect degradation of your this compound internal standard, you should:
-
Prepare fresh quality control (QC) samples using a new batch of this compound and analyze them against a freshly prepared calibration curve.
-
Compare the response of the suspected degraded samples to the fresh QC samples.
-
If degradation is confirmed, the affected study samples may need to be re-assayed with a new, validated batch of internal standard, if sample volume permits.
Loperamide Stability Data in Human Plasma
The following table summarizes the available stability data for loperamide in human plasma. It is generally accepted that the stability of a deuterated analog like this compound will be comparable to its non-deuterated counterpart under the same conditions.
| Storage Condition | Duration | Analyte | Stability Outcome | Reference |
| Frozen | 6 months | Loperamide | Stable | |
| Frozen | 1 month | Loperamide | Stable | |
| Room Temperature (extracted) | 5 days | Loperamide & this compound | Stable (when analyte/IS ratio is used) | |
| Freeze-Thaw Cycles | 5 cycles | Loperamide | Stable |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines the procedure for determining the long-term stability of this compound in frozen plasma.
-
Sample Preparation:
-
Spike a pool of blank human plasma with this compound at two concentration levels (low and high QC).
-
Aliquot the spiked plasma into multiple storage tubes for each concentration level.
-
-
Storage:
-
Store the aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots from each temperature.
-
Thaw the samples and prepare them for analysis using a validated bioanalytical method (e.g., LC-MS/MS).
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
This is a common and straightforward method for extracting loperamide and its internal standard from plasma.
-
Sample Thawing:
-
Thaw frozen plasma samples at room temperature.
-
-
Aliquoting:
-
Vortex the thawed sample and transfer a 50 µL aliquot to a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the this compound internal standard solution to the plasma aliquot.
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as methanol or acetonitrile (typically 3-4 volumes of the plasma), to the sample.
-
Vortex vigorously for at least 30 seconds to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for Long-Term Stability Testing of this compound in Plasma.
Troubleshooting Logic for Internal Standard Variability
Caption: Troubleshooting Guide for this compound Internal Standard Variability.
References
Minimizing isotopic exchange of deuterium in Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing isotopic exchange of deuterium in Loperamide-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels typically located?
A1: this compound is a deuterated form of Loperamide, an antidiarrheal agent.[1][2] In commercially available this compound, the deuterium atoms are typically located on one of the phenyl rings, which are generally stable positions.[3] This isotopic labeling is often used to create an internal standard for quantitative analysis by mass spectrometry.[1]
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This process, also known as back-exchange, can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS. If the deuterated standard loses its deuterium labels, it can be incorrectly measured as the unlabeled analyte.
Q3: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A3: The susceptibility of deuterium labels to exchange depends on their chemical environment. For this compound, the potential sites for exchange, in decreasing order of lability, are:
-
Hydroxyl (-OH) proton: The proton on the tertiary alcohol group is highly labile and will rapidly exchange with protons from protic solvents. However, commercially available this compound is typically not deuterated at this position.
-
Protons on carbons adjacent to carbonyls (alpha-protons): Loperamide has an amide functional group. Protons on carbons alpha to the carbonyl can be susceptible to exchange under acidic or basic conditions through enolization.
-
Aromatic protons: The deuterium atoms on the phenyl rings are generally stable. However, exchange can be induced under harsh conditions such as strong acids, high temperatures, or the presence of certain metal catalysts.[4]
Q4: What are the primary experimental factors that promote isotopic exchange in this compound?
A4: The main factors that can accelerate the rate of deuterium exchange are:
-
pH: The rate of H-D exchange is highly dependent on pH. Both strongly acidic and strongly basic conditions can catalyze the exchange. Loperamide itself shows degradation under acidic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing deuterated standards.
-
Exposure to Light and Air (Oxygen): While Loperamide is not particularly sensitive to light, prolonged exposure can contribute to degradation, which might create reactive species that could facilitate exchange.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in Stock Solution | Improper storage conditions (temperature, solvent). | Store this compound solid at 2-8°C, protected from moisture. Prepare stock solutions in anhydrous aprotic solvents (e.g., acetonitrile, DMSO) and store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Contamination of solvent with water. | Use high-purity, anhydrous solvents for preparing stock solutions. | |
| Inaccurate Quantification in LC-MS/MS Analysis | Isotopic exchange during sample preparation. | Minimize the time this compound is in aqueous or protic solutions. Prepare final dilutions immediately before analysis. If incubation in a biological matrix is necessary, conduct a stability test to assess the extent of back-exchange under your specific experimental conditions. |
| In-source back-exchange in the mass spectrometer. | This can occur, particularly with Atmospheric Pressure Chemical Ionization (APCI). If suspected, try lowering the ion source temperature. If possible, using an Electrospray Ionization (ESI) source may reduce this effect. | |
| Degradation of this compound | Exposure to extreme pH or high temperatures. | Loperamide is more soluble at acidic pH but can also degrade. Avoid prolonged exposure to highly acidic or basic conditions. If such conditions are necessary for your experiment, minimize the exposure time and temperature. Loperamide is stable under normal conditions but can degrade at elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound with minimal risk of isotopic exchange.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity aprotic solvent (e.g., DMSO, acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous aprotic solvent to achieve the target concentration.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Matrix
Objective: To determine the stability and extent of deuterium exchange of this compound under specific experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
The aqueous buffer or biological matrix to be used in the experiment
-
LC-MS/MS system
Procedure:
-
Spike a known concentration of this compound from the stock solution into the aqueous matrix.
-
Incubate the sample under the conditions of your planned experiment (e.g., specific pH, temperature, and duration).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any reaction if necessary (e.g., by adding an organic solvent or flash freezing).
-
Analyze the samples by LC-MS/MS.
-
Monitor the signal intensity of this compound and look for the appearance or increase in the signal of partially deuterated (d5, d4, etc.) or non-deuterated Loperamide.
-
Calculate the percentage of isotopic exchange over time.
Visualizations
Caption: Workflow for handling this compound to minimize isotopic exchange.
Caption: A logical flow for troubleshooting isotopic exchange issues.
References
Loperamide-d6 Analysis: Technical Support Troubleshooting Center
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Loperamide-d6.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with this compound?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns.[1][2][3][4] These interactions lead to a non-uniform distribution of the analyte as it moves through the column, resulting in an asymmetric peak shape. Other contributing factors can include column overload, improper mobile phase pH, and column degradation.[5]
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: To minimize peak tailing from silanol interactions, it is recommended to operate at a lower pH (typically between 2 and 3) to ensure the complete protonation of the residual silanol groups. Alternatively, working at a higher pH can also be effective for basic compounds. The choice of pH should be carefully considered in the context of your specific column and analytical goals.
Q3: Can the choice of organic modifier in the mobile phase affect my results?
A3: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape and resolution. Acetonitrile generally provides better peak shape for basic compounds compared to methanol. It is advisable to experiment with different ratios of aqueous and organic phases to optimize the separation.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: Improving resolution can be achieved by optimizing several parameters. Consider using a column with a smaller particle size or a longer length to increase column efficiency. Adjusting the mobile phase composition, including the organic modifier ratio and pH, can alter the selectivity of the separation. A shallower gradient elution can also help to better separate closely eluting peaks.
Q5: What should I do if I suspect my column is contaminated or degraded?
A5: Column contamination can lead to various issues, including poor peak shape and loss of resolution. If you suspect contamination, you can try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced. Regular column flushing and the use of guard columns can help prolong column life.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms:
-
Asymmetric peaks with a "tail" on the right side.
-
Tailing factor greater than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower the mobile phase pH to 2-3 to protonate silanol groups. - Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded). - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | - Reduce the injection volume or dilute the sample. - Use a column with a higher loading capacity. |
| Improper Mobile Phase | - Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase. - Optimize the organic modifier (acetonitrile is often preferred for basic compounds). |
| Column Degradation | - Flush the column with a strong solvent. - If flushing fails, replace the column. |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer (e.g., phosphate or formate buffer). Keep the organic modifier (e.g., acetonitrile) percentage constant initially.
-
Equilibrate the Column: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the tailing factor.
-
Repeat for Other pH Values: Repeat steps 2-4 for each of the prepared mobile phases.
-
Compare Results: Compare the tailing factors obtained at different pH values to determine the optimal pH for a symmetrical peak shape.
Issue 2: Poor Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify this compound due to co-eluting peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of the organic modifier to the aqueous phase. Increasing the aqueous phase can increase retention and potentially improve separation. - Experiment with different organic modifiers (e.g., methanol instead of acetonitrile). |
| Inadequate Column Efficiency | - Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC). - Increase the column length. |
| Isocratic Elution Insufficient | - Develop a gradient elution method. Start with a lower percentage of organic modifier and gradually increase it over the run. A shallower gradient often improves the resolution of complex mixtures. |
| Incorrect Flow Rate or Temperature | - Lowering the flow rate can sometimes increase resolution, but will also increase the run time. - Increasing the column temperature can decrease viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. |
Experimental Protocol: Developing a Gradient Elution Method for Improved Resolution
-
Initial Conditions: Start with a mobile phase composition that provides some retention for this compound (e.g., 40% acetonitrile in buffered water).
-
Scouting Gradient: Run a broad gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% acetonitrile over 15 minutes) to determine the approximate elution time of this compound and any impurities.
-
Optimize the Gradient: Based on the scouting run, design a shallower gradient around the elution time of the target analyte. For example, if this compound elutes at 60% acetonitrile, you could run a gradient from 50% to 70% acetonitrile over 10 minutes.
-
Fine-Tune: Further adjust the gradient slope, initial and final organic percentages, and run time to achieve the desired resolution.
-
Method Validation: Once an optimal gradient is established, validate the method for parameters such as linearity, precision, and accuracy.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Strategies for improving chromatographic resolution.
References
Technical Support Center: Overcoming Poor Signal Intensity of Loperamide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor signal intensity of Loperamide-d6 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal intensity for this compound?
Poor signal intensity of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Matrix Effects: Components in the biological sample (e.g., plasma, blood, saliva) can co-elute with this compound and suppress its ionization in the mass spectrometer source, leading to a weaker signal. This is a significant challenge in bioanalytical assays.[1][2][3]
-
Suboptimal Mass Spectrometry Parameters: Incorrect or poorly optimized settings on the mass spectrometer, such as ion source temperature, gas flows, and collision energy, can result in inefficient ionization and fragmentation of this compound.
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution with interfering substances from the matrix, causing ion suppression. Additionally, a slight difference in retention time between Loperamide and this compound (isotopic effect) can expose them to different matrix environments, affecting signal consistency.
-
Sample Preparation Inefficiencies: Incomplete extraction of this compound from the sample matrix will naturally lead to a lower amount of the standard reaching the detector and thus a weaker signal.
-
Internal Standard Concentration: An inappropriately low concentration of the this compound spiking solution can result in a signal that is too close to the background noise of the instrument. Conversely, an excessively high concentration can lead to detector saturation or ion suppression effects on the analyte.[2]
-
Quality and Stability of this compound: Degradation of the this compound standard due to improper storage or handling, as well as impurities in the standard itself, can contribute to a reduced signal.
Q2: How can I determine if matrix effects are responsible for the low signal intensity of my this compound?
To assess the impact of the sample matrix on the this compound signal, a post-extraction spike experiment is recommended. This involves comparing the signal intensity of this compound in a clean solvent (neat solution) to its intensity when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.
Q3: Can the position of the deuterium labels on this compound affect its signal stability?
Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are located on positions prone to exchange with protons from the solvent or matrix (e.g., on heteroatoms like oxygen or nitrogen), the isotopic purity of the standard can diminish over time, leading to a decreased signal at the expected mass-to-charge ratio.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
If you suspect matrix effects are suppressing the this compound signal, follow these steps:
-
Perform a Post-Extraction Spike Analysis: This experiment will help quantify the extent of ion suppression.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
-
Adjust Chromatographic Conditions: Modify the LC gradient, mobile phase composition, or use a different column to improve the separation of this compound from co-eluting matrix components.
-
Sample Dilution: If the signal intensity is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.
Guide 2: Optimizing LC-MS/MS Parameters
For optimal signal intensity, ensure your LC-MS/MS parameters are properly tuned for this compound:
-
Confirm Mass Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound.
-
Optimize Source Parameters: Systematically adjust the ion source temperature, ion spray voltage, and gas flows (nebulizer, curtain, and collision gas) to maximize the this compound signal.
-
Fine-tune Compound-Specific Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific m/z transition of this compound.
Data Presentation
Table 1: Loperamide and this compound Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Loperamide | 477.0 | 266.0 | ESI+ |
| This compound | 483.0 | 272.0 | ESI+ |
Table 2: Example Liquid Chromatography Conditions for Loperamide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | ZORBAX SB-C18 (2.1mm x 150mm, 5µm) | ACE C18 (50mm x 2.1mm, 5µm) |
| Mobile Phase | Acetonitrile/0.1% Formic Acid (60:40 v/v) | Water/Methanol/Formic Acid (30:70:0.1% v/v/v) |
| Flow Rate | 0.4 mL/min | 0.75 mL/min |
| Column Temp. | 35°C | Not Specified |
| Retention Time | Not Specified | 0.3 min |
Experimental Protocols
Protocol 1: Sample Preparation of Loperamide from Human Plasma using Protein Precipitation
This protocol is adapted from a method for the determination of loperamide in human plasma and saliva.
-
Sample Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 1 mL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Loperamide from Blood
This protocol is based on a method for the extraction of loperamide and its metabolite from blood.
-
Sample Pretreatment: To 1 mL of blood, add 3 mL of Acetate Buffer (pH 5) and the appropriate amount of this compound internal standard. Vortex for 30 seconds.
-
Sample Loading: Apply the pre-treated sample to a Clean Screen® XCEL I SPE column without preconditioning. Allow the sample to flow through at a rate of 1-2 mL/min.
-
Washing:
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of 98:2 Methanol:Glacial Acetic Acid.
-
Dry the column for 5 minutes under full vacuum.
-
Wash the column with 2 mL of Hexane.
-
Dry the column for 10 minutes under full vacuum.
-
-
Elution: Elute the analytes with 2 mL of 78:20:2 Dichloromethane:Isopropyl Alcohol:Ammonium Hydroxide. Collect the eluate at a rate of 1-2 mL/min.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at < 50°C and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for poor this compound signal.
References
Loperamide-d6 Technical Support Center: Troubleshooting Autosampler Cross-Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with loperamide-d6 carryover in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing this compound peaks in our blank injections following the analysis of high-concentration samples. What is the likely cause?
A1: The appearance of an analyte, such as this compound, in a blank injection after running a concentrated sample is a classic sign of autosampler carryover.[1] This phenomenon occurs when residual amounts of the analyte from a previous injection are introduced into the system during a subsequent run. The most common source of this type of contamination is the autosampler's injection port and needle.[1]
Q2: Why might this compound be particularly prone to causing carryover?
A2: Loperamide is a lipophilic compound with low aqueous solubility.[2][3] These properties can contribute to its "stickiness," causing it to adsorb to surfaces within the autosampler, such as the needle, injection valve, and sample loop. If the wash solvent used in the autosampler is not effective at solubilizing and removing the adsorbed this compound, it can lead to carryover into subsequent injections.
Q3: What are the acceptable limits for carryover in a bioanalytical method?
A3: The acceptable level of carryover depends on the specific assay and its required sensitivity. For many bioanalytical methods, carryover in a blank injection should not exceed 20% of the lower limit of quantitation (LLOQ) of the analyte.[4] For highly sensitive assays or when analyzing samples with a wide dynamic range of concentrations, even lower levels of carryover may be necessary to ensure data accuracy.
Troubleshooting Guide
If you are experiencing this compound carryover, follow these troubleshooting steps to identify the source and implement effective solutions.
Step 1: Confirm and Quantify the Carryover
The first step is to systematically confirm and quantify the extent of the carryover. This can be achieved by performing a specific injection sequence.
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a blank sample (mobile phase or reconstitution solvent) to establish a baseline.
-
Inject a high-concentration this compound standard or sample.
-
Inject a series of at least three blank samples immediately following the high-concentration sample.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the high-concentration sample and in each of the subsequent blank injections.
-
Calculate the percent carryover for each blank using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area in High-Concentration Sample) x 100
-
-
This systematic approach will not only confirm the presence of carryover but also provide a quantitative measure of its magnitude, which is essential for evaluating the effectiveness of corrective actions.
Step 2: Optimize the Autosampler Wash Method
The most common source of autosampler carryover is an inadequate needle wash. Optimizing the wash protocol is often the most effective way to mitigate the issue.
Troubleshooting Wash Conditions:
-
Wash Solvent Composition: Loperamide is freely soluble in methanol and ethanol but only slightly soluble in water. Therefore, an effective wash solution should have a high percentage of organic solvent.
-
Recommendation: Start with a wash solution of 100% methanol or a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v). If carryover persists, consider adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the wash solvent to improve the solubility of any ionic forms of this compound. The choice of acidic or basic modifier should be compatible with your LC-MS method and column chemistry.
-
-
Wash Volume and Duration: A single, small-volume wash may not be sufficient to remove all adsorbed this compound.
-
Recommendation: Increase the wash volume and/or the duration of the wash cycle. Many modern autosamplers allow for multiple wash cycles or extended wash times. Experiment with these settings to find the optimal conditions for your application.
-
-
Pre- and Post-Injection Washes: Utilizing both pre- and post-injection washes can significantly reduce carryover. A pre-injection wash cleans the needle before it enters the sample vial, while a post-injection wash cleans it after sample aspiration.
Illustrative Data on Wash Solvent Effectiveness (Example with Granisetron)
| Wash Solvent Composition (Water:Acetonitrile) | Average Carryover (%) |
| 90:10 | 0.0015 |
| 50:50 | 0.0008 |
| 100% Acetonitrile | 0.0005 |
This table demonstrates the principle that increasing the organic strength of the wash solvent can significantly reduce carryover for certain compounds.
Step 3: Investigate and Address Other Potential Sources
If optimizing the wash method does not completely resolve the carryover issue, other components of the autosampler and LC system should be investigated.
Logical Troubleshooting Flowchart
References
Effect of pH on Loperamide-d6 stability and extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and analysis of Loperamide-d6, focusing on the critical role of pH in its stability and extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH when working with this compound?
The pH of a solution is a critical factor that governs the stability, solubility, and extraction efficiency of this compound. As a basic compound with a pKa value between 8.66 and 9.41, its ionization state is highly dependent on the surrounding pH.[1][2][3][4] At a pH below its pKa, this compound will be predominantly in its protonated (ionized) form, which is more water-soluble. Conversely, at a pH above its pKa, it will be in its neutral (non-ionized) form, which is more soluble in organic solvents. Understanding this relationship is essential for developing robust analytical methods.
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is generally stable under normal storage conditions.[3] However, its stability in aqueous solutions can be pH-dependent. Strong acidic conditions can lead to the degradation of the molecule through acid hydrolysis. For routine analysis, it is advisable to prepare fresh aqueous solutions of this compound and to buffer them appropriately to maintain a consistent pH.
Q3: At what pH is this compound most soluble in aqueous solutions?
This compound, like its non-deuterated counterpart, exhibits significantly higher solubility in acidic aqueous solutions. As the pH increases towards and beyond its pKa (8.66-9.41), its aqueous solubility dramatically decreases, which can lead to precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Problem: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into an aqueous buffer.
Root Cause Analysis and Solutions:
This is a common issue stemming from the pH-dependent solubility of this compound.
-
High Buffer pH: If your aqueous buffer has a neutral or alkaline pH, the this compound is likely converting to its less soluble, neutral form and precipitating out of solution.
-
Solution: If your experimental design permits, lower the pH of your aqueous buffer to a slightly acidic value (e.g., pH 4-6) to increase the solubility of this compound.
-
-
Final Concentration is Too High: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit at that specific pH.
-
Solution: Reduce the final concentration of this compound in the aqueous solution.
-
-
Insufficient Organic Co-solvent: The percentage of the initial organic solvent in the final aqueous mixture may be too low to keep the this compound in solution.
-
Solution: Increase the proportion of the organic co-solvent (e.g., methanol, ethanol, DMSO) in your final aqueous solution, being mindful of the tolerance of your analytical system (e.g., LC-MS) or biological assay to the organic solvent.
-
Issue 2: Poor or Inconsistent Extraction Efficiency
Problem: I am experiencing low and variable recovery of this compound during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Root Cause Analysis and Solutions:
The extraction efficiency of this compound is highly dependent on its ionization state, which is controlled by pH.
-
Incorrect pH for Liquid-Liquid Extraction (LLE): For LLE, the goal is to have this compound in its neutral, more hydrophobic form to facilitate its transfer from the aqueous sample to an immiscible organic solvent.
-
Solution: Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of this compound (i.e., pH > 10.7, based on a pKa of ~8.7). This ensures that the molecule is in its neutral form, maximizing its partitioning into the organic phase.
-
-
Incorrect pH for Solid-Phase Extraction (SPE): For reverse-phase SPE, this compound is typically retained in its ionized form. The pH of the sample, wash, and elution solutions are all critical.
-
Solution:
-
Sample Loading: Acidify the sample to a pH at least 2 units below the pKa (e.g., pH ≤ 6.7) to ensure this compound is in its protonated, charged form, which will enhance its retention on a C18 or similar reverse-phase sorbent. An application note for the extraction of loperamide from blood suggests using an acetate buffer at pH 5.
-
Washing: Use a weakly acidic wash solution to remove interferences without prematurely eluting the this compound.
-
Elution: Elute with an organic solvent containing a small amount of a basic modifier (e.g., ammonium hydroxide) to neutralize the this compound, reducing its interaction with the sorbent and facilitating its elution.
-
-
Data Presentation
Table 1: pH-Dependent Solubility of Loperamide Hydrochloride
| pH | Solubility (g/100mL) | Form of this compound |
| 1.7 | 0.14 | Ionized (Protonated) |
| 6.1 | 0.008 | Mixed |
| 7.9 | <0.001 | Neutral |
Data sourced from references.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
-
Sample Preparation: To 1 mL of your aqueous sample, add a sufficient amount of a basic buffer or solution (e.g., 1 M sodium carbonate) to adjust the pH to approximately 11.
-
Internal Standard Addition: Add the this compound internal standard.
-
Extraction: Add 5 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Blood
This protocol is adapted from a method for loperamide and its metabolite.
-
Sample Pretreatment: To 1 mL of a blood sample, add 3 mL of acetate buffer (pH 5) and the this compound internal standard. Vortex for 30 seconds.
-
SPE Column Conditioning: (Note: Some modern SPE columns do not require conditioning; follow the manufacturer's instructions).
-
Sample Loading: Apply the pre-treated sample to the SPE column (e.g., a mixed-mode cation exchange column) at a flow rate of 1-2 mL/minute.
-
Washing Step 1: Wash the column with 2 mL of deionized water.
-
Washing Step 2: Wash the column with 2 mL of 98:2 methanol:glacial acetic acid.
-
Drying Step 1: Dry the column for 5 minutes under full vacuum.
-
Washing Step 3: Wash the column with 2 mL of hexane.
-
Drying Step 2: Dry the column for 10 minutes under full vacuum.
-
Elution: Elute the this compound with 2 mL of a mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness at < 50°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Loperamide Utilizing Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Loperamide, with a specific focus on methods employing Loperamide-d6 as an internal standard. The objective is to offer a comprehensive overview of commonly used techniques, their performance characteristics, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
The selection of an analytical method for Loperamide quantification is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective method suitable for routine quality control of pharmaceutical formulations.[1] Conversely, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer superior sensitivity and selectivity, making them the preferred methods for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices like plasma and whole blood.[1][2][3]
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | UV-Vis Spectrophotometry | HPTLC |
| Internal Standard | This compound, Methadone-d3[1] | This compound | Not specified | Not applicable | Not applicable |
| Linearity Range | 0.1 - 500 µg/kg | 100 - 1000 ng/mL | 25 - 150 µg/mL | 200 - 600 ppm | 1.00 - 4.00 µg |
| Correlation Coefficient (r²) | > 0.999 | Not specified | 0.9999 | 0.9998 | Not specified |
| Limit of Quantification (LOQ) | 0.1 µg/kg | 100 ng/mL | Not specified | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not specified | Not specified | Not specified | Not specified |
| Accuracy/Recovery | > 91% | 94 - 105% | 99.5% | 96.20 - 105.71% | 96.0 - 105% of label value |
| Precision (RSD) | < 11% (reproducibility) | < 14% (reproducibility) | < 1.0% | Not specified | 1.6 - 3.3% |
Experimental Protocols
LC-MS/MS Method for Loperamide in Biological Matrices
This method is highly sensitive and selective, making it ideal for bioanalytical studies.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., whole blood, plasma), add an appropriate amount of this compound internal standard.
-
Add 3 mL of Acetate Buffer (pH 5) and vortex for 30 seconds.
-
Add a suitable extraction solvent such as butyl acetate or methyl tert-butylether.
-
Vortex vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at < 50°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Chromatographic Conditions
-
LC System: Thermo Scientific Dionex Ultimate 3000 or equivalent.
-
Column: UCT Selectra® C18 (100 x 2.1 mm, 1.8 µm) or Atlantis dC18 (2.1 mm x 20 mm, 3 µm).
-
Mobile Phase: A gradient of methanol with 0.1% formic acid and ammonium acetate.
-
Flow Rate: 0.3 - 0.7 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 1 µL.
c. Mass Spectrometric Conditions
-
MS System: Thermo Scientific TSQ Vantage or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Loperamide: m/z 477 → 266
-
This compound: Specific transitions for the deuterated standard would be monitored.
-
Desmethyl-loperamide (metabolite): Specific transitions would be monitored if quantifying the metabolite.
-
GC-MS Method for Loperamide in Whole Blood
This method provides an alternative for laboratories where GC-MS is the preferred platform.
a. Sample Preparation
-
A validated liquid-liquid extraction procedure similar to the one described for LC-MS/MS is typically used to isolate Loperamide and this compound from the whole blood matrix.
b. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: A suitable capillary column for drug analysis (e.g., a derivative of 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A gradient program is used to ensure separation of Loperamide from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for Loperamide and this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for Loperamide using this compound as an internal standard.
Loperamide's Mechanism of Action
Loperamide exerts its anti-diarrheal effect primarily by acting on µ-opioid receptors in the myenteric plexus of the large intestine. This interaction initiates a signaling cascade that leads to a reduction in intestinal motility.
References
Loperamide-d6 in Opioid Analysis: A Comparative Guide to Internal Standards
In the precise quantification of opioids for research, clinical diagnostics, and drug development, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard in mass spectrometry-based methods. This guide provides a detailed comparison of Loperamide-d6 with other commonly used deuterated internal standards for opioid analysis, supported by experimental data and protocols.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2]
This compound: A Profile
This compound is the deuterated form of loperamide, a synthetic opioid that primarily acts on μ-opioid receptors in the gut and is commonly used as an anti-diarrheal medication. While not a classical opioid of abuse due to its limited ability to cross the blood-brain barrier at therapeutic doses, its structural similarity to other opioids makes its deuterated form, this compound, a potential internal standard for the analysis of various opioids.
A validation study for the quantification of loperamide in postmortem whole blood using gas chromatography-mass spectrometry (GC-MS) demonstrated good performance for this compound as an internal standard. The study reported a recovery of 36% for this compound.[3][4][5]
Performance Comparison of Deuterated Internal Standards
The following table summarizes key performance parameters of this compound and other commonly used deuterated internal standards in opioid analysis, compiled from various studies. It is important to note that these values are from different studies and not from a direct head-to-head comparison, which may introduce some variability.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| This compound | Loperamide | Postmortem Whole Blood | 36 | -4.2 to -6.5 (suppression) | 8.53 - 8.87 | |
| Morphine-d3/d6 | Morphine, Codeine, Hydromorphone | Urine, Serum | 73 - 85 | 88 - 121 | ≤ 13.5 | |
| Fentanyl-d5 | Fentanyl and analogs | Whole Blood, Urine | >90 | Not specified | <10 | |
| Oxycodone-d3 | Oxycodone, Noroxycodone | Plasma, Urine | 18.2 - 75.6 | Not specified | < 12.8 | |
| Hydrocodone-d3 | Hydrocodone | Methanol | Not specified | Not specified | Not specified | |
| Buprenorphine-d4 | Buprenorphine, Norbuprenorphine | Urine | >90 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful application of internal standards in opioid analysis. Below are generalized experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique in this field.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This method is suitable for extracting a broad range of opioids from a urine matrix.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of a working solution of the deuterated internal standard(s).
-
Hydrolysis (Optional): For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is performed.
-
SPE: Condition a mixed-mode cation exchange SPE cartridge. Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analytes and internal standards with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Blood/Plasma
This is a rapid and simple method for removing proteins from blood or plasma samples.
-
Sample Aliquoting: Take a 100 µL aliquot of the blood or plasma sample.
-
Addition of Internal Standard: Add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in the same matrix.
Visualizing the Workflow
The following diagrams, created using Graphviz, illustrate the logical flow of the analytical processes described.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Loperamide by Gas Chromatography Mass Spectrometry. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Loperamide Using Loperamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of the anti-diarrheal agent, loperamide, with its deuterated internal standard, Loperamide-d6. The objective of this document is to offer a comparative overview of different validated analytical methods to assist researchers in selecting and implementing the most suitable approach for their specific study needs, ranging from pharmacokinetic assessments to forensic analysis. The information herein is collated from a variety of validated methods, presenting a basis for inter-laboratory comparison and cross-validation.
Methodology Overview
The quantification of loperamide in biological matrices is predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, making it ideal for bioanalytical applications where low drug concentrations are expected.[2] GC-MS provides a robust alternative, particularly in postmortem toxicology.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it effectively compensates for variability in sample preparation and instrument response.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following tables summarize the key performance parameters of representative analytical methods for loperamide quantification. This allows for a direct comparison of their analytical figures of merit.
Table 1: Comparison of LC-MS/MS Methods for Loperamide Quantification
| Parameter | Method A | Method B | Method C |
| Biological Matrix | Human Plasma | Whole Blood | HEPES-buffered Ringer's solution |
| Internal Standard | Ketoconazole | Methadone-D3 | Methadone-d3 |
| Linearity Range | Not Specified | 0.1 - 500 µg/kg | 0.2 - 100 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.1 µg/kg | 0.2 ng/mL |
| Precision (%RSD) | Acceptable | < 11% | Not Specified |
| Accuracy (% Recovery) | Acceptable | > 91% | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not Specified |
Table 2: Performance Data for a GC-MS Method for Loperamide Quantification
| Parameter | GC-MS Method |
| Biological Matrix | Postmortem Whole Blood |
| Internal Standard | This compound |
| Linearity Range | 100 - 1,000 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
| Intra-day Precision (%CV) | 8.53% |
| Inter-day Precision (%CV) | 8.87% |
| Accuracy (Normalized) | 1.03 ± 0.09 (Intra-day) |
| 1.05 ± 0.09 (Inter-day) | |
| Recovery (%) | Loperamide: 31%, this compound: 36% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
-
To a plasma or whole blood sample, add the internal standard (e.g., this compound or a suitable analog).
-
Alkalinize the sample.
-
Add an organic extraction solvent (e.g., methyl tert-butyl ether or butyl acetate).
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
-
Condition an appropriate SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis A validated method for the quantification of loperamide in postmortem whole blood by GC-MS has been described. This method involves a specific extraction procedure followed by analysis using an 11-minute GC-MS method. Validation followed SWGTOX guidelines and included assessments of accuracy, specificity, limit of detection, and stability.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.
References
A Comparative Guide to Internal Standards for Loperamide Quantification: Focus on Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of loperamide, a widely used anti-diarrheal agent, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. This guide provides a detailed comparison of Loperamide-d6, a deuterated analog of the analyte, with other commonly employed internal standards, supported by experimental data on linearity, precision, and accuracy.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavy isotopes, these standards are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), allowing for their distinct detection by the mass spectrometer. This near-identical chemical and physical behavior ensures that any loss of analyte during sample processing or fluctuations in instrument response is mirrored by the internal standard, leading to highly accurate and precise quantification.
Performance Characteristics of this compound
A gas chromatography-mass spectrometry (GC-MS) method has been validated for the quantification of loperamide in postmortem whole blood using this compound as the internal standard. The validation followed the guidelines of the Scientific Working Group for Forensic Toxicology (SWGTOX) and demonstrated excellent performance characteristics.
Experimental Protocol: GC-MS Method with this compound
1. Sample Preparation:
-
A specific volume of postmortem whole blood is aliquoted.
-
This compound is added as the internal standard.
-
The sample undergoes a liquid-liquid extraction procedure to isolate the analyte and internal standard from the biological matrix.
2. GC-MS Analysis:
-
The extracted sample is injected into the GC-MS system.
-
Chromatographic separation is achieved on a suitable capillary column.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect and quantify loperamide and this compound.
The validation of this method yielded the following quantitative data:
| Parameter | This compound Method (GC-MS) |
| Linearity Range | 100 - 1,000 ng/mL[1] |
| Correlation Coefficient (r²) | Not explicitly stated, but a linear model was established[1] |
| Intra-day Precision (%CV) | 8.53%[1] |
| Inter-day Precision (%CV) | 8.87%[1] |
| Intra-day Accuracy | Normalized result: 1.03 ± 0.09[1] |
| Inter-day Accuracy | Normalized result: 1.05 ± 0.09 |
| Recovery of Loperamide | 31% |
| Recovery of this compound | 36% |
Alternative Internal Standards for Loperamide Analysis
While isotope-labeled internal standards are preferred, other compounds with similar physicochemical properties have been successfully used for loperamide quantification. This section compares the performance of three such alternatives: Methadone-d3, Ketoconazole, and Clonazepam.
Methadone-d3
Methadone-d3, a deuterated analog of the synthetic opioid methadone, has been employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for loperamide analysis. The structural similarity between loperamide and methadone makes it a suitable alternative.
Experimental Protocol: LC-MS/MS Method with Methadone-d3
A fast, selective, and sensitive LC-MS/MS method was developed for the quantification of loperamide in HEPES-buffered Ringer's solution, a matrix used in in-vitro permeability studies.
1. Sample Preparation:
-
Samples are prepared in HEPES-buffered Ringer's solution.
-
Methadone-d3 is added as the internal standard.
2. LC-MS/MS Analysis:
-
Chromatographic separation is performed on an Atlantis dC18 column (2.1 mm × 20 mm, 3 µm particle size).
-
A gradient elution with methanol/0.1% formic acid and ammonium acetate is used at a flow rate of 0.7 ml/min.
-
The total run time is 3 minutes.
-
Quantification is achieved using multiple reaction monitoring (MRM) for both loperamide and methadone-d3.
The validation of this method provided the following data:
| Parameter | Methadone-d3 Method (LC-MS/MS) |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but validation data revealed reliable and reproducible results |
| Precision (%CV) | Not explicitly stated |
| Accuracy | Not explicitly stated |
| Recovery | Not explicitly stated |
Ketoconazole
Ketoconazole, an antifungal agent, has been utilized as an internal standard in an LC-MS method for the determination of loperamide in human plasma.
Experimental Protocol: LC-MS Method with Ketoconazole
A simple, rapid, and selective LC-MS method was developed for bioequivalence studies of loperamide hydrochloride.
1. Sample Preparation:
-
Loperamide and ketoconazole (IS) are extracted from an alkaline plasma sample using methyl tert-butylether (MTBE).
2. LC-MS Analysis:
-
Chromatographic separation is achieved on a Zorbax RX C18 column (5 µm, 2.1 mm x 150 mm).
-
The mobile phase consists of acetonitrile-water-formic acid (50:50:0.1 v/v).
-
Detection is performed using a single quadrupole mass spectrometer by monitoring the respective m/z values for loperamide and ketoconazole.
The authors state that this method showed acceptable precision, accuracy, and linearity, although specific quantitative data was not provided in the available literature.
| Parameter | Ketoconazole Method (LC-MS) |
| Linearity Range | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated |
| Precision (%CV) | Stated as acceptable |
| Accuracy | Stated as acceptable |
| Recovery | Not explicitly stated |
Clonazepam
Clonazepam, a benzodiazepine, has also been used as an internal standard for loperamide analysis. While specific data for its use with loperamide is limited, data for its deuterated form, clonazepam-d4, in the analysis of other benzodiazepines can provide some insight into its performance as an internal standard.
A study on the simultaneous determination of five benzodiazepines in human urine used clonazepam-d4 as the internal standard. The method was validated, and the following performance characteristics were reported for the analytes:
| Parameter | Clonazepam-d4 Method (LC-MS/MS for Benzodiazepines) |
| Linearity Range | 2.0 - 300.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% |
| Accuracy | 80 - 120% |
| Recovery | Not explicitly stated |
It is important to note that these values are for the analysis of benzodiazepines and not loperamide. However, they demonstrate the potential of a clonazepam-based internal standard to yield good linearity, precision, and accuracy.
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the relationship between the key validation parameters, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of loperamide using an internal standard.
Caption: The fundamental relationship between linearity, precision, and accuracy in bioanalytical method validation.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for loperamide quantification. This guide highlights the superior performance of the isotope-labeled internal standard, this compound, as demonstrated by the presented validation data. While alternative internal standards like Methadone-d3, Ketoconazole, and Clonazepam can be employed and have shown acceptable performance in specific applications, the use of a deuterated analog of the analyte generally provides the highest level of confidence in the analytical results. Researchers should carefully consider the specific requirements of their assay, including the matrix, required sensitivity, and regulatory guidelines, when selecting the most appropriate internal standard. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for making an informed decision.
References
A Comparative Guide to Internal Standards for Loperamide Quantification: Focusing on Loperamide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of loperamide, with a particular focus on the use of Loperamide-d6 as an internal standard. We will explore its performance in determining the limit of detection (LOD) and limit of quantification (LOQ) and compare it with other commonly used internal standards. This document includes experimental data, detailed methodologies, and workflow diagrams to assist researchers in selecting the optimal analytical approach for their specific needs.
Quantitative Performance Data: A Comparative Analysis
The choice of an internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. For loperamide, a synthetic opioid used as an anti-diarrheal agent, several internal standards have been employed. This section compares the performance of this compound against other alternatives based on reported limits of detection and quantification.
| Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | GC-MS | Postmortem Whole Blood | 100 ng/mL | - | [1] |
| Methadone-d3 | LC-MS/MS | Physiological Buffer | 0.1 ng/mL | 0.2 ng/mL | [2][3] |
| Berberine Hydrochloride | LC-MS/MS | Human Plasma | 0.2 ng/mL | 0.5 ng/mL | [4] |
| Ketoconazole | LC-MS | Human Plasma | - | Not Specified | [5] |
| Clonazepam | LC-MS/MS | Human Plasma | - | ~50 pg/mL (0.05 ng/mL) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are synthesized protocols for the key experiments involved in the quantification of loperamide using this compound and other internal standards.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of loperamide and its internal standard from biological matrices like plasma and saliva.
-
Reagents:
-
Methanol (LC-MS grade)
-
Loperamide stock solution
-
This compound (or other internal standard) stock solution
-
Human plasma/saliva (blank)
-
-
Procedure:
-
To a 50 µL aliquot of the biological sample (plasma or saliva), add the internal standard solution (e.g., this compound).
-
Add a protein precipitating agent, such as methanol, in a specific ratio (e.g., 1:3 sample to methanol).
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
-
Chromatographic Separation: Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system is required.
-
Column: A C18 reversed-phase column is frequently used for the separation of loperamide. An example is an ACE C18 column (50mm × 2.1mm, 5µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a pH modifier (e.g., formic acid) is common. A representative mobile phase is water/methanol/formic acid (30:70:0.1%, v/v).
-
Flow Rate: A typical flow rate is 0.75 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
Detection and Quantification: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer is typically used for quantification in multiple reaction monitoring (MRM) mode.
-
Ionization Source: An electrospray ionization (ESI) source operated in the positive ion mode is commonly employed for loperamide analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for loperamide and the internal standard. For example:
-
Loperamide: m/z 477 → 266
-
Berberine Hydrochloride (IS): m/z 336 → 292
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of loperamide in the unknown samples.
Workflow for Determining LOD and LOQ
The following diagram illustrates a typical experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for loperamide using an internal standard like this compound.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. Liquid chromatography-tandem mass spectrometry for analysis of intestinal permeability of loperamide in physiological buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Recovery of Loperamide-d6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of common extraction methodologies for the bioanalysis of Loperamide-d6.
This guide provides a comprehensive assessment of the recovery of this compound, a deuterated internal standard critical for the accurate quantification of the anti-diarrheal medication loperamide in various biological matrices. The selection of an appropriate extraction method is paramount for achieving reliable and reproducible results in pharmacokinetic, toxicological, and clinical studies. This document compares the performance of three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with supporting experimental data and detailed protocols.
Comparative Analysis of this compound Recovery
The efficiency of an extraction method is determined by its ability to isolate the analyte of interest from the complex biological matrix while minimizing interfering substances. The following table summarizes the recovery of this compound using different extraction techniques in various biological matrices.
| Biological Matrix | Extraction Method | Recovery of this compound (%) | Reference |
| Postmortem Whole Blood | Gas Chromatography-Mass Spectrometry (GC-MS) Method* | 36 | [1] |
| Human Plasma | Protein Precipitation (PPT) with Acetonitrile | Not explicitly stated for this compound, but used as internal standard | [1] |
| Human Plasma | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether | Not explicitly stated for this compound, but used for loperamide analysis | [2] |
| Human Plasma & Saliva | Protein Precipitation (PPT) with Methanol | Not explicitly stated for this compound, but used as internal standard | [3] |
| Whole Blood | Solid-Phase Extraction (SPE) | Not explicitly stated for this compound, but a detailed protocol for loperamide is provided | [4] |
*Note: The specific type of extraction for the GC-MS method was not detailed in the provided abstract.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.
Solid-Phase Extraction (SPE) Protocol for Loperamide from Whole Blood
This protocol is adapted from a method for the extraction of loperamide and its metabolite from blood.
1. Sample Pretreatment:
-
To 1 mL of the blood sample, add 3 mL of Acetate Buffer (pH 5) and the appropriate amount of this compound internal standard.
-
Vortex the samples for 30 seconds to ensure thorough mixing.
2. SPE Procedure:
-
Apply the pretreated samples directly to the SPE tubes without any prior conditioning.
-
Allow the samples to flow through the column at a rate of 1–2 mL/min.
-
Wash the SPE column with 2 mL of deionized water.
-
Further wash the column with 2 mL of a 98:2 methanol:glacial acetic acid solution.
-
Dry the column for 5 minutes under full vacuum or pressure.
-
Wash the column with 2 mL of hexane.
-
Dry the column again for 10 minutes under full vacuum or pressure.
-
Elute the compounds with 2 mL of a 78:20:2 solution of dichloromethane:isopropanol:ammonium hydroxide.
-
Collect the eluate at a rate of 1–2 mL/min.
3. Post-Extraction:
-
Evaporate the eluate to dryness at a temperature below 50°C.
-
Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Loperamide from Human Plasma
This protocol is based on a validated method for the determination of loperamide hydrochloride in human plasma.
1. Sample Preparation:
-
Take an aliquot of human plasma and add the this compound internal standard.
-
Alkalinize the plasma sample.
2. Extraction:
-
Add methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture vigorously to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifuge the sample to achieve phase separation.
3. Sample Analysis:
-
Carefully transfer the organic layer (upper layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
Protein Precipitation (PPT) Protocol for Loperamide from Human Plasma and Saliva
This protocol is derived from a simple and sensitive LC-MS/MS method for loperamide quantification.
1. Sample Preparation:
-
To a 50 µL aliquot of plasma or saliva in an Eppendorf tube, add 30 µL of a 3.0 ng/mL this compound spiking solution.
2. Precipitation:
-
Add 100 µL of acetonitrile to the sample.
-
Vortex-mix the mixture for 30 seconds.
-
Centrifuge the mixture for 15 minutes at 14,000 rpm (14,680 x g).
3. Sample Analysis:
-
Transfer the supernatant to an auto-sampler micro-vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
References
- 1. daneshyari.com [daneshyari.com]
- 2. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of loperamide in human plasma and saliva by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Cross-Reactivity of Loperamide and Loperamide-d6 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected cross-reactivity of loperamide and its deuterated internal standard, Loperamide-d6, in immunoassays. Due to a lack of direct comparative experimental data in the public domain for this compound, this guide combines existing data on loperamide's cross-reactivity with foundational principles of immunochemistry to provide a robust analytical perspective.
Introduction to Loperamide and Immunoassay Cross-Reactivity
Loperamide is a synthetic opioid agonist primarily used for the treatment of diarrhea. It acts on the μ-opioid receptors in the myenteric plexus of the large intestine, decreasing gut motility.[1][2] While effective for its intended use, there is growing concern over its abuse at supratherapeutic doses to achieve euphoric effects, and its potential to interfere with urine drug screens.[2][3]
Immunoassays are widely used for rapid drug screening due to their speed and cost-effectiveness.[4] However, these assays are susceptible to cross-reactivity, where the antibodies in the assay bind to structurally similar, non-target compounds, leading to false-positive results. Several studies have documented the cross-reactivity of loperamide and its major metabolites, N-desmethyl loperamide (dLop) and N-didesmethyl loperamide (ddLop), with certain immunoassays for fentanyl and buprenorphine.
This compound, a deuterated form of loperamide, is commonly used as an internal standard in quantitative analysis by mass spectrometry to improve accuracy and precision. The use of stable isotope-labeled internal standards is a gold standard in bioanalytical methods to account for matrix effects and variability during sample processing. This guide explores the critical question of whether this compound would exhibit similar cross-reactivity to loperamide in immunoassays.
Theoretical Comparison: Loperamide vs. This compound Cross-Reactivity
The interaction between an antibody and its target analyte is governed by the three-dimensional shape and electronic properties of the analyte's epitope, the specific region that the antibody recognizes. For small molecules like loperamide, the entire molecule can be considered the epitope.
Loperamide and this compound are structurally almost identical. The only difference is the replacement of six hydrogen atoms with six deuterium atoms on the dimethylamino group. This substitution results in a negligible change in the molecule's overall size, shape, and electronic charge distribution. The van der Waals radius of deuterium is very similar to that of hydrogen, and the C-D bond length is only slightly shorter than the C-H bond.
Given that antibody-antigen binding is primarily driven by non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are highly dependent on molecular shape and complementarity, it is scientifically reasonable to posit that an antibody that cross-reacts with loperamide will also cross-react with this compound to a very similar, if not indistinguishable, degree. The subtle difference in mass and bond vibration energy between the two compounds is highly unlikely to be discriminated by the binding pocket of an antibody in a standard immunoassay.
Experimental Data on Loperamide Cross-Reactivity
While no direct comparative data for this compound exists, the following table summarizes the reported cross-reactivity of loperamide and its metabolites in several commercially available fentanyl immunoassays. This data provides a baseline for the concentrations at which interference can be expected.
| Immunoassay | Compound | Minimum Concentration for Positive Result (mg/L) | Cross-Reactivity Observed |
| Immunalysis SEFRIA | Loperamide | 14.7 | Yes |
| N-desmethyl loperamide (dLop) | 13.1 | Yes | |
| N-didesmethyl loperamide (ddLop) | 17.0 | Yes | |
| Thermo Fisher DRI | Loperamide | 5.72 | Yes |
| N-desmethyl loperamide (dLop) | 6.9 | Yes | |
| N-didesmethyl loperamide (ddLop) | 33.1 | Yes | |
| Immunalysis HEIA | Loperamide | Reactive (concentration not specified) | Yes |
| N-desmethyl loperamide (dLop) | Reactive (concentration not specified) | Yes | |
| N-didesmethyl loperamide (ddLop) | Not Reactive | No | |
| Immunalysis Fentanyl Assay | Loperamide | > 23.7 | Yes |
| N-desmethyl loperamide (dLop) | > 35.7 | Yes | |
| Abbott iCassette | Loperamide & Metabolites | Not specified | No |
| ARK Fentanyl II | Loperamide & Metabolites | Not specified | No |
| Lin-Zhi LZI II | Loperamide & Metabolites | Not specified | No |
| Thermo CEDIA Buprenorphine | N-desmethyl loperamide (dLop) | > 12.2 | Yes |
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine and compare the cross-reactivity of loperamide and this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. The following protocol outlines the key steps.
Objective: To determine the 50% inhibitory concentration (IC50) of loperamide and this compound in a competitive immunoassay and calculate their relative cross-reactivity.
Materials:
-
Microtiter plates pre-coated with a conjugate of the target drug (e.g., fentanyl-BSA).
-
Primary antibody specific for the target drug (e.g., anti-fentanyl antibody).
-
Loperamide and this compound standards of known purity.
-
Drug-free urine or buffer for preparing standards.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H2SO4).
-
Plate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of loperamide and this compound in drug-free urine or an appropriate buffer. The concentration range should span several orders of magnitude to generate a full inhibition curve.
-
Competitive Binding: a. Add a fixed amount of the primary antibody and a variable amount of the standard (loperamide or this compound) or control to the wells of the coated microtiter plate. b. Incubate to allow the free drug in the standard to compete with the coated drug for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Addition of Secondary Antibody: Add the enzyme-labeled secondary antibody, which will bind to the primary antibody that is bound to the coated drug. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change. Incubate for a set period.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Plot the absorbance against the logarithm of the concentration for both loperamide and this compound. b. Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal. c. Calculate the percent cross-reactivity of this compound relative to loperamide using the formula: % Cross-Reactivity = (IC50 of Loperamide / IC50 of this compound) x 100
Conclusion
Based on the fundamental principles of antibody-antigen interactions, it is highly probable that loperamide and this compound exhibit near-identical cross-reactivity in immunoassays. The minor structural modification of deuteration is unlikely to alter the recognition by antibodies that are known to cross-react with loperamide. Therefore, when using this compound as an internal standard for mass spectrometry-based methods, it is crucial to be aware that if the sample is also screened by an immunoassay susceptible to loperamide interference, the presence of this compound could theoretically contribute to a false-positive result. Experimental verification, following the protocol outlined above, is recommended to definitively quantify the extent of this cross-reactivity for any specific immunoassay. Laboratories should consider the potential for interference from both loperamide and its deuterated analog when interpreting immunoassay screening results, especially in cases of discordance with confirmatory testing.
References
- 1. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Loperamide-d6 vs. Structural Analog Internal Standards: A Performance Comparison for Bioanalytical Applications
A Guide for Researchers in Drug Development and Analysis
In the quantitative bioanalysis of loperamide, the selection of an appropriate internal standard (IS) is paramount for achieving accurate, precise, and reliable results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Loperamide-d6, against various non-deuterated structural analogs.
The primary advantage of a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the analyte, loperamide. This results in similar extraction recovery, ionization efficiency, and chromatographic retention time, effectively minimizing the impact of matrix effects and other sources of experimental variability.[1][2] Structural analog internal standards, while cost-effective, may not co-elute or ionize identically to the analyte, potentially leading to less accurate quantification.[1]
Performance Data Summary
The following tables summarize key validation parameters from various studies, offering a comparative overview of methods utilizing this compound versus those employing structural analog internal standards.
Table 1: Performance of this compound as an Internal Standard (GC-MS Method)
| Validation Parameter | Performance Metric | Value |
| Accuracy | Inter-day Precision (%CV) | 8.87% |
| Intra-day Precision (%CV) | 8.53% | |
| Recovery | Loperamide | 31% |
| This compound | 36% | |
| Matrix Effect | High Concentration (750 ng/mL) | -6.5% |
| Low Concentration | -39.8% | |
| Linearity | Calibration Range | 100 - 1,000 ng/mL |
| Data synthesized from a study quantifying loperamide in postmortem whole blood.[3] |
Table 2: Performance of Structural Analog Internal Standards in LC-MS/MS Methods
| Internal Standard | Analyte | Matrix | Key Performance Data | Reference |
| Methadone-d3 | Loperamide | HEPES-buffered Ringer's solution | LLOQ: 0.2 ng/mL; Precision and Bias: <15% | [4] |
| Ketoconazole | Loperamide Hydrochloride | Human Plasma | Linearity: 0.05 - 5 ng/mL; Good precision, accuracy, and specificity reported. | |
| Clonazepam | Loperamide | Human Plasma | LOQ: ~50 pg/mL; Method validated for recovery, precision, trueness, accuracy, and linearity. | |
| Berberine Hydrochloride | Loperamide Hydrochloride | Human Plasma | LLOQ: 0.5 ng/mL; Linearity: 0.5 - 500 ng/mL; Intra-day RSD: <6%; Inter-day RSD: <7% |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative protocols for loperamide quantification using different types of internal standards.
Method 1: Quantification of Loperamide using this compound Internal Standard (GC-MS)
This method was developed for the quantification of loperamide in postmortem whole blood.
-
Sample Preparation: Liquid-liquid extraction.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Internal Standard: this compound.
-
Key Validation Findings: The study demonstrated acceptable accuracy and precision. Notably, matrix suppression was more pronounced at lower concentrations. The recovery of this compound was similar to that of loperamide, indicating it effectively tracks the analyte during sample processing.
Method 2: Quantification of Loperamide using Methadone-d3 Internal Standard (LC-MS/MS)
This method was developed for analyzing the intestinal permeability of loperamide in a physiological buffer.
-
Sample Preparation: Specific sample preparation protocol to minimize ion suppression from the high salt matrix.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Atlantis dC18 column with a gradient of methanol/0.1% formic acid and ammonium acetate.
-
Internal Standard: Methadone-d3 was chosen due to its structural similarity to loperamide, which allowed for a streamlined method development process.
-
Key Validation Findings: The method was found to be fast, selective, and sensitive, with reliable and reproducible results for loperamide concentrations ranging from 0.2 to 100 ng/mL.
Method 3: Quantification of Loperamide using Ketoconazole Internal Standard (LC-MS)
This method was developed for a bioequivalence study of loperamide hydrochloride in human plasma.
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether (MTBE) from an alkaline plasma sample.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with a single quadrupole mass spectrometer.
-
Chromatography: Zorbax RX C18 column with an isocratic mobile phase of acetonitrile-water-formic acid.
-
Internal Standard: Ketoconazole was selected due to its similar solubility, hydrophobicity, and recovery efficiency compared to loperamide.
-
Key Validation Findings: The assay demonstrated acceptable precision, accuracy, linearity, stability, and specificity.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the peripheral action of loperamide.
Caption: A typical workflow for quantifying loperamide in biological samples.
Caption: Loperamide's peripheral mechanism of action in the gut.
Conclusion
The selection of an internal standard is a critical decision in the development of robust bioanalytical methods. For the quantification of loperamide, the use of a deuterated internal standard such as this compound is generally preferred. The near-identical physicochemical properties ensure that it closely tracks the analyte through sample preparation and analysis, providing superior compensation for matrix effects and other sources of variability, ultimately leading to more accurate and precise results.
While structural analog internal standards can be employed and have been validated in several studies, they may not always perfectly mimic the behavior of loperamide. This can introduce a greater potential for variability and may require more extensive validation to ensure the method is reliable. The choice between a deuterated and a structural analog internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget considerations. However, for assays requiring the highest level of confidence, a deuterated internal standard is the scientifically recommended choice.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry for analysis of intestinal permeability of loperamide in physiological buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Loperamide Analysis Using Loperamide-d6 Internal Standard Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of loperamide, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The use of a deuterated internal standard, Loperamide-d6, is highlighted for its ability to ensure high accuracy and precision in complex matrices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for loperamide.
The two primary analytical techniques compared herein are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a cost-effective and robust method suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications where low concentrations of loperamide need to be quantified in biological matrices such as plasma.[1]
Quantitative Performance Data
The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for loperamide analysis, demonstrating the superior sensitivity of the LC-MS/MS approach.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Loperamide Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.2 - 100 µg/mL[2][3][4] | 0.2 - 100 ng/mL[1] |
| Limit of Quantification (LOQ) | ~200 ng/mL | 0.2 ng/mL |
| Accuracy (% Recovery) | 98% - 101% | 94% - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
Table 2: Detailed Validation Parameters for a Validated LC-MS/MS Method for Loperamide in Human Plasma
| Validation Parameter | Acceptance Criteria (ICH) | Result |
| Specificity | No interference at the retention time of the analyte and IS | No significant interference observed |
| Linearity (r²) | ≥ 0.99 | 0.9982 |
| Range | Interval between upper and lower concentrations | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (for bioanalytical methods) | 84.6% - 90.2% |
| Precision (%RSD) | ≤ 15% (for bioanalytical methods) | Within-day: < 6%, Between-day: < 7% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Robustness | Insensitive to small, deliberate variations in method parameters | Consistent results with minor variations |
| Stability | Analyte is stable under various storage conditions | Stable |
Experimental Protocols
A detailed experimental protocol for the analysis of loperamide in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on established and validated methods.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Atlantis dC18, 2.1 mm x 20 mm, 3 µm)
-
Mobile Phase: A gradient of methanol with 0.1% formic acid and ammonium acetate.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Total Run Time: 3 minutes
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Loperamide: m/z 477 → 266
-
This compound: (Specific transition to be determined based on the deuteration pattern)
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method for loperamide analysis in accordance with ICH Q2(R2) guidelines.
Caption: Workflow for analytical method validation according to ICH guidelines.
Comparison of Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Robust and reliable for routine analysis of pharmaceutical formulations.
-
Simple method development.
-
-
Disadvantages:
-
Lower sensitivity and selectivity compared to LC-MS/MS.
-
Susceptible to interference from matrix components, making it less suitable for complex biological samples without extensive cleanup.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The use of an internal standard, such as this compound, corrects for variations in sample preparation and instrument response.
-
Advantages:
-
High sensitivity, allowing for the quantification of low concentrations of loperamide in biological fluids.
-
High selectivity, minimizing interference from matrix components.
-
Short run times, enabling high-throughput analysis.
-
-
Disadvantages:
-
Higher initial instrument cost and maintenance expenses.
-
More complex method development and operation.
-
Potential for matrix effects (ion suppression or enhancement), which can be mitigated by the use of a stable isotope-labeled internal standard like this compound.
-
Conclusion
For the analysis of loperamide, the choice of analytical method depends on the specific application. HPLC-UV is a suitable and economical choice for the quality control of pharmaceutical products where loperamide concentrations are high. However, for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of loperamide in complex biological matrices need to be accurately and precisely quantified, the LC-MS/MS method using a deuterated internal standard like this compound is the superior and recommended approach. The validation of the chosen method according to ICH guidelines is crucial to ensure the reliability and accuracy of the generated data.
References
Loperamide-d6 in Bioanalytical Method Validation: A Comparative Guide
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comprehensive evaluation of the robustness of analytical methods utilizing Loperamide-d6 as an internal standard for the quantification of loperamide. The data presented herein is collated from validated bioanalytical methods, offering a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Performance Data
The selection of an appropriate internal standard is paramount to mitigating the variability inherent in sample preparation and analysis. This compound, a deuterated analog of loperamide, is frequently employed for this purpose due to its similar chemical and physical properties to the analyte, ensuring comparable behavior during extraction and chromatographic separation. The following tables summarize key performance parameters from a validated gas chromatography-mass spectrometry (GC-MS) method, providing a clear comparison of the method's performance with and without the use of this compound.
| Validation Parameter | Loperamide | This compound (Internal Standard) | Performance Metric (% CV) |
| Inter-day Precision | Analyte | Internal Standard | 8.87% |
| Intra-day Precision | Analyte | Internal Standard | 8.53% |
| Reproducibility | Analyte | Internal Standard | 10.84% |
| Stability (5 days at room temp) | Analyte | Internal Standard | 6.59% |
| Recovery | 31% | 36% | N/A |
| Dilution Integrity (2x and 4x) | Analyte | Internal Standard | 13.9% |
Data sourced from a GC-MS method for the quantification of loperamide in postmortem whole blood.[1][2][3]
The use of this compound as an internal standard effectively corrects for variability in the analytical process, as demonstrated by the acceptable precision and reproducibility of the method.[1][2]
| Matrix Effect Assessment | Concentration | Matrix Suppression/Enhancement (%) |
| Loperamide | 750 ng/mL | -6.5% |
| This compound | 300 ng/mL | -4.2% |
| Loperamide | Lower Concentrations | -39.8% |
Data indicates that while some matrix suppression is observed, particularly at lower concentrations, the use of a deuterated internal standard helps to compensate for these effects.
Comparison with Other Analytical Methods
While the GC-MS method using this compound demonstrates robustness, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a prevalent technique for loperamide quantification, often employing different internal standards.
| Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Key Advantages |
| GC-MS | This compound | 100 - 1,000 ng/mL | 100 ng/mL | Alternative to LC-MS/MS, suitable for abuse concentration monitoring. |
| LC-MS/MS | Methadone-d3 | 0.2 - 100 ng/mL | 0.2 ng/mL | High sensitivity and selectivity, ideal for bioanalytical applications in complex matrices. |
| LC-MS/MS | Methadone-D3 | 0.1 - 500 µg/kg | 0.1 µg/kg | Simple, selective, and reproducible for forensic cases. |
The choice of method and internal standard depends on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix.
Experimental Protocols
GC-MS Method for Loperamide Quantification
This protocol outlines the key steps in a validated GC-MS method for the quantification of loperamide in whole blood using this compound as an internal standard.
1. Sample Preparation:
-
A specific volume of whole blood is aliquoted.
-
This compound internal standard is added.
-
A liquid-liquid extraction is performed to isolate the analyte and internal standard from the biological matrix.
2. GC-MS Analysis:
-
The extracted sample is injected into the GC-MS system.
-
Chromatographic separation is achieved on a suitable capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify loperamide and this compound.
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of loperamide to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of loperamide in the unknown samples is determined from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation utilizing an internal standard like this compound.
Caption: General workflow for bioanalytical method validation.
Signaling Pathway Visualization
While the provided context focuses on analytical methodology rather than pharmacology, loperamide is known to act as a potent μ-opioid receptor agonist. Its primary mechanism of action in treating diarrhea involves binding to these receptors in the myenteric plexus of the large intestine, which in turn inhibits the release of acetylcholine and prostaglandins, thereby reducing peristalsis and increasing intestinal transit time.
Caption: Simplified mechanism of action of loperamide.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Loperamide-d6
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Loperamide-d6, a deuterated form of the anti-diarrheal medication Loperamide, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Avoid direct contact with skin and eyes.[1][2] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[2]
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste categorization and labeling requirements.
-
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, properly sealed to prevent leaks, and stored in a secure, well-ventilated area away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Your institution's EHS department will typically manage the collection and handover of chemical waste to the certified vendor.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound being disposed of, the date of disposal, and the waste manifest provided by the disposal vendor.
-
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for Loperamide, which is relevant for the disposal of this compound.
| Parameter | Value | Reference |
| UN Number (for transport) | UN2811 | |
| Transport Hazard Class | 6.1 (Toxic solid) | |
| Packing Group | III | |
| Chemical Formula (this compound HCl) | C₂₉H₂₇D₆ClN₂O₂ · HCl | |
| Molecular Weight (this compound HCl) | 513.50 g/mol | |
| Melting Point | 221 - 223 °C |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for hazardous chemical waste and do not involve experimental methodologies. For any research-specific protocols involving this compound that may generate waste, a thorough risk assessment should be conducted to determine the appropriate disposal route in consultation with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
For general disposal of unused consumer medications, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend utilizing drug take-back programs as the primary and safest option. If a take-back program is not available, the FDA provides guidelines for household trash disposal, which involves mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container before discarding. However, for laboratory quantities of pure this compound, the more stringent hazardous waste disposal procedures outlined above are appropriate.
References
Personal protective equipment for handling Loperamide-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Loperamide-d6. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and immediate first aid measures.
Hazard Identification and Toxicological Data
This compound is a deuterated form of Loperamide, an opioid-receptor agonist. The hydrochloride salt of the unlabeled compound is toxic if swallowed.[1] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[1]
Toxicological Data (for Loperamide HCl):
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 185 mg/kg |
| Oral | Mouse | 105 mg/kg |
| Oral | Guinea Pig | 41.5 mg/kg |
Source: C/D/N Isotopes, Inc. Safety Data Sheet; ScienceLab.com MSDS[1][2]
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or under mechanical exhaust ventilation.
Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemical-resistant gloves. It is recommended to wear two pairs of gloves when compounding, administering, and disposing of the substance. |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A lab coat should also be worn. |
| Respiratory Protection | For tasks with a risk of aerosol or dust formation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at room temperature in a dry, well-ventilated area, protected from moisture.
-
The storage area should be secure and accessible only to authorized personnel.
Handling Procedures:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Don all required PPE as specified in the table above. Prepare the workspace within a chemical fume hood.
-
Weighing and Transfer : Handle this compound as a solid. Avoid the formation of dust and aerosols. Use a chemical-resistant spatula for transfers.
-
Experimental Use : During experimentation, avoid direct contact with skin and eyes.
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth can also be used.
-
Place the collected material into a sealed, appropriately labeled container for disposal.
-
Thoroughly clean the spill area.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician. |
| Skin Contact | Wash the affected area with soap and plenty of water. If irritation persists, consult a physician. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. |
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The substance should be disposed of in a sealed, labeled container at a hazardous or special waste collection point.
-
Do not dispose of the material down the drain.
-
Alternatively, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and disposed of in the household trash, if local regulations permit. Drug take-back programs are the preferred method of disposal where available.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
